(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Description
BenchChem offers high-quality (S)-4-benzyl-3-pentanoyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-benzyl-3-pentanoyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
InChI Key |
BQLGXGCFEVCOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
(S)-4-benzyl-2-oxazolidinone pentanoyl derivative properties
Executive Summary
This guide details the physicochemical properties, synthetic utility, and handling protocols for (S)-4-benzyl-3-pentanoyl-2-oxazolidinone , a pivotal intermediate in asymmetric synthesis. Derived from the "Evans Auxiliary" ((S)-4-benzyl-2-oxazolidinone), this pentanoyl (valeryl) derivative serves as a chiral template for the stereoselective formation of C-C bonds at the
It is widely employed in drug discovery for the synthesis of polyketides, amino acids, and complex chiral drugs where high diastereomeric ratios (dr > 98:2) are required.[1][2]
Structural & Physicochemical Profile
Identity & Constants
| Property | Specification |
| IUPAC Name | (4S)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one |
| CAS Number | 143868-89-7 |
| Molecular Formula | |
| Molecular Weight | 261.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Chirality | (S)-configuration at C4 (derived from L-Phenylalanine) |
| Solubility | Soluble in THF, |
Spectroscopic Signature (Diagnostic)
-
NMR (
): The acylation of the auxiliary results in a diagnostic downfield shift of the C4-H proton.-
Auxiliary C4-H: Multiplet at
4.0–4.2 ppm. -
Acyl Chain (
-protons): Triplet/Multiplet around 2.8–3.0 ppm (deshielded by the imide carbonyls). -
Benzylic Protons: Distinctive doublet of doublets (dd) typically around
2.7 and 3.2 ppm.
-
Synthetic Architecture
The synthesis of the pentanoyl derivative relies on the deprotonation of the oxazolidinone carbamate followed by nucleophilic attack on valeryl chloride.
Synthesis Protocol (High-Fidelity)
Reagents: (S)-4-benzyl-2-oxazolidinone (1.0 equiv), n-Butyllithium (n-BuLi, 1.05 equiv), Valeryl Chloride (1.1 equiv), THF (anhydrous).
Step-by-Step Workflow:
-
Cryogenic Setup: Charge a flame-dried flask with (S)-4-benzyl-2-oxazolidinone and anhydrous THF. Cool to -78°C under
atmosphere. -
Lithiation: Add n-BuLi dropwise. Critical Insight: Maintain internal temperature below -70°C to prevent ring opening. Stir for 30 minutes to ensure complete formation of the lithium aza-enolate.
-
Acylation: Add valeryl chloride dropwise. The solution typically turns colorless or pale yellow.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench & Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (typically 10-20% EtOAc in Hexanes).
Process Diagram
Figure 1: Synthetic workflow for the generation of the pentanoyl derivative.
Mechanistic Dynamics: The "Evans" Control
The utility of this molecule lies in its ability to form a rigid Z-enolate upon treatment with a base (NaHMDS or LDA) or a Lewis Acid (
The Z-Enolate Geometry
Unlike ketones which may form E/Z mixtures,
-
Cause: Allylic strain (
strain) between the oxazolidinone carbonyl oxygen and the -substituent is minimized in the Z-configuration. -
Chelation: The lithium or boron atom chelates between the enolate oxygen and the oxazolidinone carbonyl oxygen, locking the conformation.
Stereochemical Induction
The benzyl group at C4 projects into space, effectively blocking one face of the enolate (the Re-face relative to the C=C bond in the transition state).
-
Electrophiles (E+) are forced to attack from the unhindered face.
-
Result: Formation of the (S)-configuration at the new
-center (for alkylations).
Figure 2: Mechanistic pathway ensuring high diastereoselectivity via Z-enolate formation.
Application Protocols
Asymmetric Alkylation (NaHMDS Method)
This protocol introduces an alkyl group at the
-
Enolization: Dissolve derivative in THF at -78°C. Add NaHMDS (1.1 equiv). Stir for 30–60 mins.
-
Note: NaHMDS is preferred over LDA for sensitive substrates to minimize degradation.
-
-
Addition: Add Alkyl Halide (e.g., Allyl Iodide, 3-5 equiv) slowly.
-
Reaction: Stir at -78°C for 2–4 hours. (TLC monitoring is essential; starting material and product often have similar Rf values).
-
Workup: Quench with dilute HCl or
.
Asymmetric Aldol (Boron Enolate)
Used to create
-
Enolization: Treat derivative with
(1.1 equiv) and (1.2 equiv) at -78°C (or 0°C followed by cooling) to form the boron enolate. -
Addition: Add aldehyde (1.1 equiv).
-
Mechanism: Proceeds via the Zimmerman-Traxler transition state.[3][4]
-
Oxidative Workup: Requires
buffer to cleave the B-O bond and release the aldol adduct.
Auxiliary Cleavage (Removal)
After the stereocenter is established, the auxiliary must be removed.[5][6]
| Method | Reagents | Product | Notes |
| Hydrolytic | Carboxylic Acid | ||
| Reductive | Primary Alcohol | Direct reduction.[7] High yield. | |
| Transamination | Amide | Weinreb amides can be formed this way. |
Safety Warning: The
References & Authority
-
Evans, D. A., et al. "Enantioselective aldol condensations.[8] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129. Link
-
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, Coll. Vol. 8, p. 339. Link
-
Ager, D. J., et al. "Commercial applications of the Evans auxiliary." Aldrichimica Acta, 30(1), 3-11. (Standard industry reference for scale-up).
-
Keyes, et al. "Safety hazards in the hydrolysis of Evans auxiliaries with LiOH/H2O2." Organic Process Research & Development. Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (S)-4-benzyl-3-pentanoyloxazolidin-2-one | C15H19NO3 | CID 11391341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. connectsci.au [connectsci.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
Technical Deep Dive: Z-Enolate Formation of N-Acyl Oxazolidinones
Executive Summary
The stereoselective formation of the Z-enolate from N-acyl oxazolidinones (Evans Auxiliaries) is the deterministic step in the Evans Aldol reaction. This guide dissects the kinetic and thermodynamic factors enabling >99:1 diastereoselectivity. By leveraging the short B–O bond length and tight chelation of dibutylboron triflate (
Mechanistic Foundations: The "Z" Imperative
The utility of the Evans auxiliary hinges on the exclusive formation of the Z-enolate.[1] In the context of N-acyl oxazolidinones, the terms Z and E refer to the relative orientation of the enolate oxygen and the substituent on the
Stereoelectronic Origins
Unlike ketone enolates, where E/Z ratios are governed by A-1,3 strain, N-acyl oxazolidinone enolization is driven by chelation-controlled deprotonation .
-
Pre-Complexation: The Lewis acid (
) coordinates to the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone. This forms a reversible cationic boron complex. -
Dipole Minimization: In the transition state, the oxazolidinone ring rotates to oppose the dipoles of the two carbonyls.
-
Steric Gating: When the amine base (DIPEA or TEA) approaches to deprotonate the
-proton, it must avoid the steric bulk of the auxiliary's R-group (e.g., isopropyl in Valine-derived auxiliaries). -
Kinetic Control: The removal of the proton syn to the auxiliary carbonyl is kinetically favored, leading exclusively to the Z-enolate .
The Zimmerman-Traxler Consequence
The formation of the Z-enolate is not an end in itself but a prerequisite for the Evans-syn aldol product. The reaction proceeds via a highly ordered, six-membered chair-like transition state (Zimmerman-Traxler model) where the aldehyde R-group occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions.
Pathway Visualization:
Figure 1: The kinetic pathway from substrate to Z-enolate, highlighting the critical chelation phase.
Critical Variables & Reagents
The success of this transformation relies on a "Goldilocks" set of conditions. Deviations typically result in lower diastereomeric ratios (dr) or stalled reactivity.
The Lewis Acid: Dibutylboron Triflate ( )
-
Why Boron? Boron possesses a shorter bond length to oxygen (approx 1.4–1.5 Å) compared to Lithium or Titanium. This creates a "tighter" transition state, magnifying the steric influence of the chiral auxiliary.[2]
-
Quality Control:
is air-sensitive and degrades to triflic acid (HOTf) and boric acid derivatives upon exposure to moisture. Degraded reagent leads to decomposition of the oxazolidinone or racemization.-
Visual Check: Pure reagent is clear/colorless. Yellow/brown indicates oxidation.
-
The Base: Amine Sterics
-
DIPEA (Hünig's Base): Preferred for sterically encumbered substrates. Its bulk prevents complexation with the Boron center, ensuring it acts solely as a Brønsted base.
-
Triethylamine (TEA): Standard for less hindered substrates.
-
Stoichiometry: A slight excess of base (1.1–1.2 equiv) relative to Boron is critical to scavenge TfOH produced during enolization.
Solvent Effects
-
Dichloromethane (DCM): The mandatory solvent. It is non-coordinating, allowing the Boron to coordinate exclusively with the substrate carbonyls.
-
THF: Avoid. The oxygen in THF competes for the Boron Lewis acid sites, disrupting the chelate and eroding stereocontrol.
Standard Operating Procedure (SOP)
This protocol assumes a standard Evans Aldol reaction on a 1.0 mmol scale.
Reagents:
-
N-Propionyl oxazolidinone (1.0 equiv)
- (1.0 M in DCM, 1.1 equiv)
-
DIPEA (1.2 equiv)
-
Aldehyde (1.2–1.5 equiv)
-
DCM (Anhydrous)[3]
Workflow:
-
System Prep: Flame-dry a round-bottom flask under Argon/Nitrogen flow. Cool to room temperature.
-
Substrate Solvation: Dissolve N-acyl oxazolidinone in anhydrous DCM (0.2 M concentration).
-
Lewis Acid Addition:
-
Enolization:
-
Add DIPEA dropwise over 5 minutes.
-
Stir at 0°C for 30–45 minutes. This "aging" period is crucial for complete conversion to the Z-enolate.
-
-
Aldol Addition:
-
Cool reaction mixture to -78°C (Dry ice/Acetone).
-
Add the aldehyde (neat or in minimal DCM) slowly down the side of the flask.
-
Stir at -78°C for 1–2 hours, then warm slowly to 0°C or room temperature depending on substrate reactivity.
-
-
Oxidative Workup (Critical):
-
The reaction produces a boron-aldolate which is stable.[4] It must be cleaved.
-
Add pH 7 buffer, methanol, and 30%
. Stir vigorously for 1 hour to hydrolyze the B-O bonds.
-
Comparative Analysis: Metal Enolates
While Boron is the standard for syn-selectivity, other metals offer complementary outcomes.
| Feature | Boron ( | Titanium ( | Lithium (LDA) |
| Enolate Geometry | Strictly Z | Z (mostly) | Mixture (Z favored) |
| Aldol Product | Evans-Syn | Non-Evans Syn or Anti | Low Selectivity |
| Mechanism | Closed Chair (Zimmerman-Traxler) | Closed Chair (Chelated) | Open or Aggregated |
| Key Additive | Amine Base | (-)-Sparteine / TMEDA | HMPA (optional) |
| Primary Use | High-fidelity syn aldol | Accessing "forbidden" diastereomers | Alkylation (not Aldol) |
The "Crimmins" Alternative
Using
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: Degraded
. -
Fix: Distill
prior to use or purchase fresh ampules. Ensure strictly anhydrous conditions; TfOH (hydrolysis product) catalyzes decomposition.
Issue: Poor Diastereoselectivity (<10:1)
-
Cause 1: Temperature violation.[2] Warming the enolate above 0°C before aldehyde addition can cause equilibration to the thermodynamic E-enolate (leading to anti-aldol).
-
Cause 2: Solvent contamination. Even trace THF can disrupt the tight Boron transition state.
Issue: "Stuck" Intermediate
-
Cause: Insufficient oxidative workup.
-
Fix: The Boron-aldolate bond is strong. Ensure the
/MeOH oxidative cleavage runs for at least 60 minutes at 0°C -> RT.
Visualization of Stereocontrol
The following diagram illustrates the Zimmerman-Traxler Transition State, visualizing why the Z-enolate yields the Syn-Aldol.
Figure 2: The Zimmerman-Traxler model explaining the translation of Z-enolate geometry into Syn-aldol stereochemistry.
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations.[5] 2. Erythro-selective chiral aldol condensations via boron enolates.[5] Journal of the American Chemical Society, 103(8), 2127–2129.
-
Evans, D. A., Nelson, J. V., Vogel, E., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates.[5][6][7] Journal of the American Chemical Society, 103(11), 3099–3111.
-
Crimmins, M. T., & She, J. (2004). Titanium-Mediated Aldol Reactions of Thiazolidinethiones.[8] Synlett, 2004(8), 1371–1374.
-
Heathcock, C. H. (1981). Acyclic Stereocontrol through the Aldol Condensation. Science, 214(4519), 395–405.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 6. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
stereoselective synthesis using (S)-4-benzyl-3-pentanoyloxazolidin-2-one
An In-depth Technical Guide to Stereoselective Synthesis Using (S)-4-benzyl-3-pentanoyloxazolidin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of (S)-4-benzyl-3-pentanoyloxazolidin-2-one, a cornerstone reagent in modern asymmetric synthesis. We will dissect the underlying principles of its application, moving beyond simple procedural outlines to explain the causal mechanisms that ensure high stereocontrol. The protocols and insights presented herein are synthesized from seminal literature and best practices, offering a robust framework for implementation in a research or development setting.
Introduction: The Power of Chiral Auxiliaries
The predictable and high-fidelity control of stereochemistry is a central challenge in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where enantiomeric purity is paramount. The Evans' oxazolidinone auxiliaries, first introduced by David A. Evans, represent a landmark achievement in this field. These scaffolds function by being temporarily appended to a prochiral substrate, directing the stereochemical course of a subsequent reaction, and then being cleaved to reveal the newly formed chiral product.
The subject of this guide, (S)-4-benzyl-3-pentanoyloxazolidin-2-one, is a specific and widely used member of this class. Its efficacy stems from a rigid conformational structure that leverages steric and electronic effects to create a highly biased environment for bond formation.
The Core Principle: Diastereoselective Enolate Formation
The utility of N-acyl oxazolidinones is predicated on their ability to form a single, geometrically defined enolate upon treatment with a suitable base. The stereochemical outcome of all subsequent reactions, such as aldol additions and alkylations, is directly dependent on the geometry of this enolate.
For (S)-4-benzyl-3-pentanoyloxazolidin-2-one, treatment with a hindered base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) overwhelmingly favors the formation of the (Z)-enolate. This selectivity is attributed to a kinetically controlled deprotonation process. The lithium or sodium cation is chelated by the two oxygen atoms of the N-acyl imide, forcing the propanoyl group into a syn-periplanar conformation. The base then abstracts the least sterically hindered α-proton, leading directly to the (Z)-geometry.
Caption: Chelation-controlled formation of the (Z)-enolate.
Application I: The Asymmetric Aldol Addition
The reaction of the (Z)-enolate with an aldehyde is a powerful method for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in natural products. The stereochemical outcome is rationalized by the Zimmerman-Traxler transition state model. The reaction proceeds through a rigid, chair-like, six-membered transition state involving the metal cation (typically boron or titanium after transmetalation from lithium).
The steric bulk of the benzyl group on the oxazolidinone effectively blocks one face of the enolate. Consequently, the aldehyde's R group is forced to adopt a pseudo-equatorial position to minimize steric clash with the auxiliary, leading to the observed syn-aldol product with a specific absolute stereochemistry at the newly formed centers.
Caption: General workflow for an Evans' asymmetric aldol reaction.
Field-Proven Protocol: Asymmetric Aldol Addition
This protocol describes a representative synthesis of a syn-aldol adduct.
Materials:
-
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in hexanes
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Aldehyde (e.g., isobutyraldehyde)
-
Phosphate buffer (pH 7), Methanol
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir for 30 minutes at 0 °C. The formation of the boron enolate is typically indicated by a color change.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Concentrate the mixture in vacuo, partition between water and ethyl acetate, and extract the aqueous layer.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by flash column chromatography on silica gel to yield the aldol adduct. Diastereomeric ratios are typically determined by ¹H NMR analysis of the crude product.
Representative Performance Data
The robustness of this method is demonstrated by its consistently high diastereoselectivity across a range of aldehydes.
| Aldehyde (R-CHO) | R Group | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | i-Pr | >99:1 |
| Benzaldehyde | Ph | >99:1 |
| Propionaldehyde | Et | 97:3 |
| Acetaldehyde | Me | 95:5 |
| Data synthesized from seminal reports by Evans et al. |
Application II: Asymmetric Alkylation
The same (Z)-enolate intermediate serves as a potent nucleophile for reactions with electrophiles, such as alkyl halides. The stereochemical control originates from the same principle: the benzyl group of the auxiliary shields the si-face of the enolate. The incoming electrophile is therefore forced to approach from the less hindered re-face, resulting in the formation of a single diastereomer.
Field-Proven Protocol: Asymmetric Alkylation
Materials:
-
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
-
Sodium hexamethyldisilazide (NaHMDS), 1.0 M in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Dissolve (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.05 eq) dropwise. The solution should turn from colorless to a pale yellow, indicating enolate formation. Stir for 30 minutes.
-
Add the alkylating agent (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3-4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Partition between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography to yield the alkylated product.
The Final Step: Non-Destructive Auxiliary Cleavage
A critical feature of a useful chiral auxiliary is its facile removal without epimerization of the newly created stereocenter. The Evans' auxiliary can be cleaved under various conditions to yield different functional groups, significantly enhancing its synthetic utility.
Strategic Acyl Chain Selection in Asymmetric Synthesis: A Comparative Technical Guide to Propionyl and Pentanoyl Evans Auxiliaries
Part 1: Executive Summary & Strategic Selection
In the landscape of asymmetric synthesis, the Evans oxazolidinone platform remains the "gold standard" for diastereoselective alkylation and aldol reactions due to its predictability. However, a common operational oversight in drug development is treating the Propionyl (
While their mechanistic stereocontrol is homologous, their physicochemical behaviors diverge significantly during downstream processing. This guide analyzes these differences to prevent yield loss during the critical cleavage and isolation stages.
The Core Distinction
-
Propionyl (
): The industry standard for installing -methyl stereocenters.-
Challenge: The cleavage product (propionic acid) is water-soluble and volatile, leading to isolation difficulties.
-
-
Pentanoyl (
): Used for installing -propyl stereocenters or increasing lipophilicity.-
Challenge: The cleavage product (valeric acid) is highly lipophilic and high-boiling, complicating removal by evaporation.
-
Part 2: Mechanistic Homology & Stereochemical Logic
To understand why we select these specific chains, we must first validate that the chain length does not compromise stereocontrol. Both substrates operate via the formation of a Z-Enolate .[1][2][3]
The Chelation-Controlled Enolate
Upon deprotonation (typically with NaHMDS or LDA), the lithium cation chelates between the enolate oxygen and the carbonyl of the oxazolidinone.
-
Z-Geometry: The R-group (ethyl for propionyl, butyl for pentanoyl) orients trans to the oxazolidinone moiety to minimize steric strain (
strain). -
Facial Bias: The isopropyl or benzyl group on the auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
Critical Insight: Because the alkyl chain (Ethyl vs. Butyl) points away from the steric bulk of the auxiliary in the Z-enolate, the pentanoyl chain does not introduce significant steric perturbation compared to the propionyl chain. Stereoselectivity remains consistently high (>98:2 dr) for both.
Visualization: The Stereocontrol Pathway
Figure 1: The conserved workflow for Evans auxiliary alkylation. The chain length (
Part 3: Comparative Analysis (Physicochemical & Operational)
This section details the practical differences that impact experimental design.
Table 1: Physicochemical Properties of Cleavage Products
| Feature | Propionyl System ( | Pentanoyl System ( | Operational Implication |
| Target Stereocenter | Dictated by target molecule structure. | ||
| Cleaved Acid BP | 141°C (Propionic Acid) | 186°C (Valeric Acid) | |
| Water Solubility | High (Miscible) | Low ( | |
| Chromatography ( | Lower (More Polar) | Higher (More Lipophilic) | |
| Odor Profile | Pungent, Rancid | Penetrating, "Sweaty" | Both require fume hood discipline; |
Operational Strategy: The "Workup Trap"
The Propionyl Trap: When cleaving the propionyl auxiliary to yield a free acid, researchers often lose yield during concentration. Propionic acid co-evaporates with solvents.
-
Solution: Do not evaporate to dryness. Use careful distillation or convert immediately to a non-volatile ester/amide in situ.
The Pentanoyl Trap: When cleaving the pentanoyl auxiliary, the resulting valeric acid is an oil that is difficult to purge of solvent and difficult to separate from the cleaved oxazolidinone auxiliary if their polarities align.
-
Solution: Utilize the significant lipophilicity difference. The pentanoyl adduct is much less polar than the free auxiliary, allowing facile separation via silica plug before cleavage.
Part 4: Validated Experimental Protocols
These protocols are designed to be self-validating. If the color changes or internal checks fail, stop and re-evaluate.
Protocol A: Acylation (The Entry Point)
Applicable to both
-
Setup: Flame-dry a 250 mL RB flask under
. Add Evans auxiliary (1.0 equiv) and dry THF ( ). Cool to . -
Deprotonation: Add
-BuLi (1.1 equiv) dropwise.-
Check: Solution should turn bright yellow (lithiated auxiliary). If colorless, moisture is present.
-
-
Acylation: Add Propionyl Chloride or Valeroyl Chloride (1.2 equiv) dropwise.
-
Observation: Yellow color fades to clear/white precipitate (LiCl).
-
-
Workup: Warm to RT, quench with sat.
. Extract with EtOAc.[4] -
Validation:
NMR must show the diagnostic quartet ( ) or triplet ( ) of the -protons downfield ( ) due to the imide pull.
Protocol B: Diastereoselective Alkylation
Critical Step for Stereocenter Formation.
-
Enolization: Dissolve acylated auxiliary in THF (
). Cool to . Add NaHMDS (1.1 equiv). Stir for 45 mins. -
Electrophile Addition: Add alkyl halide (e.g., Benzyl Bromide) (1.5 equiv).
-
Note: For pentanoyl, reaction times may be 20% longer due to slight mass transport effects, though kinetics are similar.
-
-
Quench: Add acetic acid (2 equiv) at
before warming. Crucial: Warming the enolate without quenching causes racemization.
Protocol C: Safer Cleavage (LiOOH Method)
Standardized for safety to prevent
-
Preparation: Dissolve alkylated product in THF/Water (3:1) at
.[4] -
Peroxide Addition: Add
(30%, 4 equiv). -
Base Addition: Add LiOH (2 equiv) slowly.
-
Safety Check: Monitor internal temp. Exotherm indicates rapid hydrolysis.
-
-
Quench: Add
(1.5 M) to destroy excess peroxide. Test with starch-iodide paper (Blue = Peroxide active; Colorless = Safe). -
Isolation (Divergent):
-
For Propionyl (
): Acidify to pH 2. Saturate aqueous layer with NaCl (salting out). Extract with DCM. Do not rotovap to dryness. -
For Pentanoyl (
): Acidify to pH 2. Extract with Hexanes/EtOAc (1:1). The lipophilic acid partitions easily.
-
Part 5: References
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society. Link
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses. Link
-
Keyes, S. et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development. Link
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH.[5] Australian Journal of Chemistry.[5][6] Link
Sources
Methodological & Application
protocol for alkylation of (S)-4-benzyl-3-pentanoyloxazolidin-2-one
Application Note: Asymmetric -Alkylation of (S)-4-benzyl-3-pentanoyloxazolidin-2-one
Introduction & Scope
This application note details the protocol for the diastereoselective
The Evans alkylation is the gold standard for asymmetric synthesis due to its high diastereoselectivity (
Mechanistic Principles & Stereochemical Model[1]
The Z-Enolate & Chelation Control
The high stereocontrol of this reaction relies on the formation of a rigid, chelated Z-enolate . When a strong, bulky base like Lithium Diisopropylamide (LDA) is used at low temperatures (-78°C), kinetic deprotonation occurs.
-
Z-Selectivity: The base deprotonates the
-proton trans to the carbonyl oxygen to minimize steric clash, exclusively forming the (Z)-enolate. -
Chelation: The Lithium cation (
) coordinates simultaneously to the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This "locks" the conformation.[1] -
Facial Shielding: In the (S)-4-benzyl auxiliary, the benzyl group projects forward (wedge). This steric bulk effectively shields the Re-face (top face) of the enolate.
-
Stereoselective Attack: The electrophile must attack from the unhindered Si-face (bottom face), resulting in the inversion of the stereocenter relative to the auxiliary's shielding group.
Visualization of the Transition State
The following diagram illustrates the Zimmerman-Traxler-like transition state that dictates the stereochemical outcome.
Figure 1: Mechanistic pathway showing the critical Li-chelated intermediate that enforces facial selectivity.
Experimental Protocol
Materials & Reagents[2][3]
-
Substrate: (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 equiv).
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 equiv). Note: Freshly prepared LDA is preferred for critical scale-ups.
-
Electrophile: Alkyl halide (e.g., Benzyl bromide, Allyl iodide) (1.5 – 3.0 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF), distilled from Na/Benzophenone or passed through activated alumina columns.
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology
Phase 1: Enolization
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (
or ). -
Solvent Charge: Add anhydrous THF (concentration ~0.1 M relative to substrate).
-
Cooling: Cool the THF to -78°C using a dry ice/acetone bath.
-
Base Addition: Add LDA (1.1 equiv) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise above -70°C.
-
Substrate Addition: Dissolve the (S)-4-benzyl-3-pentanoyloxazolidin-2-one in a minimal amount of THF. Cannulate this solution dropwise into the LDA solution at -78°C.
-
Deprotonation: Stir the mixture at -78°C for 45–60 minutes to ensure complete formation of the Z-enolate.
Phase 2: Alkylation
-
Electrophile Addition: Add the neat alkyl halide (1.5–3.0 equiv) dropwise to the enolate solution.
-
Note: For highly reactive electrophiles (Allyl bromide), 1.5 equiv is sufficient. For sluggish electrophiles (Ethyl iodide), use up to 3.0 equiv and consider adding HMPA (caution: toxic) as a cosolvent.
-
-
Reaction: Stir at -78°C.
-
Kinetic Control: For most reactive electrophiles, keep at -78°C for 2–4 hours.
-
Slow Reactions: If reaction is slow (monitored by TLC), allow the bath to slowly warm to -20°C or 0°C over 4–6 hours. Do not warm rapidly , as this can degrade the enolate geometry.
-
Phase 3: Workup & Purification
-
Quench: Quench the reaction at the final temperature by adding saturated aqueous
. -
Extraction: Allow to warm to room temperature. Extract the aqueous layer with
(3x). -
Drying: Combine organics, dry over
, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The diastereomers are usually separable, but the high selectivity often renders this a filtration step.
Workflow Diagram
Figure 2: Operational workflow for the standard Evans alkylation protocol.
Critical Parameters & Troubleshooting
To ensure "Trustworthiness" and reproducibility, the following parameters must be strictly controlled.
Temperature Control
The difference between -78°C and -40°C is critical.
-
Issue: Enolate equilibration. At higher temperatures, the Lithium enolate can equilibrate or aggregate differently, leading to erosion of diastereoselectivity (dr).
-
Solution: Use an internal thermometer during the addition of the substrate. If the temperature spikes, stop addition immediately.
Reagent Quality
-
LDA: Commercial LDA can degrade. Titrate before use (e.g., using menthol/fluorene) or prepare fresh from diisopropylamine and n-BuLi.
-
Electrophiles: Alkyl halides must be colorless. If yellow/brown, filter through a plug of basic alumina or distill before use to remove traces of acid (H-X), which quenches the enolate.
Stoichiometry Table
| Component | Equivalents | Role | Consequence of Deviation |
| Substrate | 1.0 | Limiting Reagent | N/A |
| LDA | 1.05 – 1.10 | Base | <1.0: Incomplete conversion. >1.2: Side reactions with electrophile or cleavage of auxiliary. |
| Electrophile | 1.5 – 3.0 | Alkylating Agent | <1.5: Slow reaction. Excess: Difficult purification. |
| Solvent (THF) | 0.1 M (conc) | Medium | Too conc: Aggregation issues. Too dilute: Slow kinetics. |
Representative Data & Analysis
When alkylating (S)-4-benzyl-3-pentanoyloxazolidin-2-one , the expected outcome is the formation of the (R)-
Expected Yields and Selectivity
Based on historical data for Evans alkylations of similar chain lengths (propionyl/butanoyl):
| Electrophile | Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| Allyl Bromide | -78°C, 2h | 85-92% | > 98:2 |
| Benzyl Bromide | -78°C to 0°C | 80-88% | > 95:5 |
| Methyl Iodide | -78°C (NaHMDS preferred*) | 75-85% | > 90:10 |
| Ethyl Iodide | -78°C to RT | 60-75% | > 90:10 |
*Note: For simple methylation, Sodium Hexamethyldisilazide (NaHMDS) often provides higher yields than LDA due to less aggregate formation, though LDA is standard for larger electrophiles.
Analytical Verification
-
NMR: The diastereomers usually show distinct shifts for the
-proton and the auxiliary's benzyl protons. -
HPLC: Chiral HPLC is not strictly necessary for the diastereomers (standard silica separates them), but is useful after cleavage to determine the enantiomeric excess (ee) of the final acid/alcohol.
References
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
-
Evans, D. A. (1984). Stereoselective Alkylation Reactions of Chiral Metal Enolates. Aldrichimica Acta, 15(2), 23-32.
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
-
Yost, J. M., et al. (2010). General Protocol for Evans Alkylation. Organic Syntheses, 87, 226.
Sources
Application Note: Reductive Cleavage of Evans Auxiliary with LiAlH₄
Executive Summary
The reductive cleavage of Evans oxazolidinone auxiliaries using Lithium Aluminum Hydride (LiAlH₄) is a cornerstone transformation in asymmetric synthesis, converting chiral imides into enantiomerically enriched primary alcohols. Unlike hydrolytic methods that yield carboxylic acids, this protocol directly accesses the alcohol oxidation state, streamlining synthetic sequences. This guide provides a robust, scalable protocol emphasizing chemoselectivity , safety , and the quantitative recovery of the expensive chiral auxiliary.
Mechanistic Insight & Chemoselectivity
The transformation is governed by the nucleophilic attack of the hydride on the exocyclic carbonyl of the imide. While the oxazolidinone ring contains a carbamate functionality, the exocyclic imide carbonyl is significantly more electrophilic due to the absence of resonance stabilization typically found in simple amides (twisted geometry).
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Activation: Coordination of Lithium (
) to the exocyclic carbonyl oxygen. -
Nucleophilic Attack: Delivery of hydride (
) from to form a tetrahedral aluminate intermediate. -
Collapse: Elimination of the oxazolidinone auxiliary (acting as a leaving group) to generate a transient aldehyde.
-
Reduction: Rapid reduction of the aldehyde to the primary alkoxide.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway of reductive cleavage. The exocyclic carbonyl is selectively attacked, releasing the auxiliary and reducing the substrate to the alcohol.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.5 – 2.0 equiv LiAlH₄ | Theoretical requirement is 0.5 equiv (2 hydrides), but excess ensures rapid turnover and compensates for adventitious moisture. |
| Temperature | -78°C to 0°C | Low temperature prevents attack on the endocyclic carbamate (ring opening) and minimizes racemization. |
| Solvent | THF (Anhydrous) | High solubility of LiAlH₄; coordinates |
| Quench | Rochelle's Salt | Crucial. Breaks down aluminum emulsions, allowing clean phase separation and high recovery of the polar auxiliary. |
Standard Operating Procedure (SOP)
Materials
-
Substrate: Purified N-acyloxazolidinone (Evans imide).
-
Reagent: LiAlH₄ (2.0 M solution in THF or solid). Note: Solutions are safer for scale-up.
-
Solvent: Dry THF (distilled or from solvent system).
-
Quench: Saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).
Protocol Steps
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and maintain under an inert atmosphere (Argon or Nitrogen).
-
Substrate Solubilization: Dissolve the Evans imide (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool the solution to 0°C (ice bath).
-
Note: For extremely hindered or sensitive substrates, cool to -78°C.
-
-
Reagent Addition: Add LiAlH₄ (1.5 equiv) dropwise via syringe/cannula over 10–15 minutes.
-
Observation: Gas evolution (
) may occur; ensure proper venting.
-
-
Reaction Monitoring: Stir at 0°C. Monitor by TLC (typically 30–60 mins).
-
Endpoint: Disappearance of imide spot. Appearance of a more polar alcohol spot and the auxiliary spot.[1]
-
-
The Rochelle's Quench (Essential for Recovery):
-
Dilute the reaction mixture with Et₂O (equal volume to THF).
-
Slowly add saturated aqueous Rochelle's salt solution (approx. 2 mL per mmol LiAlH₄).
-
Vigorous Stirring: Stir the biphasic mixture vigorously at Room Temperature (RT) for 1–2 hours.
-
Visual Check: The mixture must transition from a cloudy grey emulsion to two clear, distinct layers.
-
-
Workup:
Auxiliary Recovery & Purification Strategy
Economic viability depends on recovering the chiral controller. The oxazolidinone is stable to these conditions and ends up in the organic layer with the product.
Workflow Visualization
Figure 2: Purification workflow. Due to the polarity difference between the primary alcohol and the carbamate auxiliary, silica gel chromatography is the standard method for separation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Emulsion during workup | Aluminum salts forming gelatinous hydroxides. | Do not filter. Increase stirring time with Rochelle's salt (up to 12h if necessary) or warm slightly to 30°C. |
| Low Yield of Alcohol | Over-reduction or volatility. | If product is volatile, avoid high-vac. If over-reduction (cleavage of C-O), lower temp to -78°C. |
| Ring Opening of Auxiliary | Temperature too high; attack on carbamate. | Strictly maintain < 0°C. Ensure LiAlH₄ is added to the substrate slowly. |
| Incomplete Reaction | Old LiAlH₄ reagent. | Titrate LiAlH₄ or use fresh bottle. Ensure anhydrous conditions (water kills hydride). |
Comparative Analysis: Reductive Methods
| Reagent | Reactivity | Chemoselectivity | Comments |
| LiAlH₄ | High | Low | Best for robust substrates. Reduces esters/acids/amides.[4][5][6][7] Fast. |
| LiBH₄ | Moderate | High | Alternative: Tolerates esters. Slower reaction. Requires MeOH additive often. |
| DIBAL-H | High | Moderate | Can stop at Aldehyde if performed at -78°C (2 equiv). |
| LiOH / H₂O₂ | N/A | High | Hydrolytic cleavage (gives Acid , not Alcohol). |
Safety Considerations
-
Pyrophoric Hazard: LiAlH₄ solid and solutions are pyrophoric. Reacts violently with water and protic solvents.[8]
-
Engineering Controls: Perform all manipulations in a fume hood behind a blast shield.
-
Quenching: Never add water directly to a large LiAlH₄ reaction. Dilute with ether first, then use the specific quench method (Fieser or Rochelle).
References
-
Original Methodology: Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104, 1737–1739.
-
Workup Protocols: "Rochelle's Salt Workup." Common Organic Chemistry.
-
Mechanistic Review: "Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry.
-
Alternative (LiBH4): Penning, T. D., et al. "Synthesis of the leukotriene B4 antagonist SC-41930." Journal of Medicinal Chemistry, 1992 , 35, 2496.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
hydrolytic cleavage of oxazolidinone using LiOH and H2O2
Application Note: High-Fidelity Hydrolytic Cleavage of Evans Oxazolidinones via the LiOH/H₂O₂ System
Abstract & Strategic Rationale
The hydrolytic cleavage of Evans oxazolidinone auxiliaries is a cornerstone transformation in asymmetric synthesis, yielding enantiomerically enriched carboxylic acids. While simple hydrolysis using lithium hydroxide (LiOH) is possible, it frequently suffers from two critical failure modes: racemization of the
This guide details the LiOH/H₂O₂ (Lithium Hydroperoxide) protocol. By generating the hydroperoxide anion (
Mechanistic Principles: The "Endocyclic vs. Exocyclic" Competition
To master this reaction, one must understand why LiOH alone fails. The oxazolidinone system presents two electrophilic sites: the exocyclic carbonyl (the acyl group, desired target) and the endocyclic carbonyl (the carbamate, part of the ring).
-
Pathway A (LiOH alone): The hydroxide ion (
) is a hard base. It often attacks the less hindered endocyclic carbonyl or acts as a base to deprotonate the -position, leading to racemization. If it attacks the ring, the auxiliary is hydrolyzed to an amino alcohol, destroying the chiral asset. -
Pathway B (LiOH + H₂O₂): The hydroperoxide anion (
) is significantly more nucleophilic than due to the repulsion of lone pairs on adjacent oxygen atoms (the Alpha Effect ). Crucially, the tetrahedral intermediate formed by attack collapses preferentially to cleave the exocyclic bond, releasing the free auxiliary and the peracid (which is subsequently reduced).
Visualization: Reaction Pathway & Selectivity
The following diagram illustrates the divergence between the destructive LiOH path and the constructive LiOH/H₂O₂ path.
Figure 1: Mechanistic divergence. LiOOH promotes the desired exocyclic cleavage, preserving the auxiliary.
Critical Safety Note: Oxygen Evolution
Warning: Recent process safety studies (see Revisiting the Cleavage of Evans Oxazolidinones, ACS 2019) have highlighted a hidden hazard. The peracid intermediate formed during hydrolysis is unstable in the presence of excess H₂O₂.[1]
-
Hazard:
-
Implication: On a large scale, this generates stoichiometric quantities of oxygen gas, which can pressurize sealed vessels or create flammability hazards in the headspace containing THF.
-
Mitigation: Ensure adequate venting. On >10g scales, consider a nitrogen sweep of the headspace.
Standardized Protocol
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| N-Acyl Oxazolidinone | 1.0 | Substrate | Dissolved in THF (0.1 - 0.2 M). |
| H₂O₂ (30% aq) | 4.0 | Nucleophile Source | Excess ensures rapid turnover; can be reduced to 2.0-2.5 equiv for safety optimization. |
| LiOH·H₂O | 1.5 - 2.0 | Base | Generates LiOOH; excess ensures full conversion. |
| Na₂SO₃ / Na₂S₂O₃ | 1.5 (relative to H₂O₂) | Quench | Mandatory to destroy peroxides before workup. |
Step-by-Step Procedure
-
Preparation (0 min): Dissolve the substrate in THF/Water (3:1 v/v). The presence of water is essential for LiOH solubility.
-
Thermal Control (5 min): Cool the reaction mixture to 0 °C using an ice-water bath.
-
Why: Low temperature suppresses the rate of proton transfer (racemization) relative to nucleophilic attack.
-
-
Peroxide Addition (10 min): Add the H₂O₂ (30% wt) via syringe or dropping funnel. Stir for 5 minutes.
-
Base Addition (15 min): Add LiOH (solid or pre-dissolved in minimal water) slowly.
-
Observation: The solution may become biphasic or cloudy. Vigorous stirring is required.
-
-
Reaction Monitoring (1 - 4 hours): Monitor by TLC or HPLC. The reaction is typically complete within 1-3 hours at 0 °C.[2]
-
Endpoint: Disappearance of the UV-active starting material spot (usually higher R_f than the free auxiliary).
-
-
Reductive Quench (Critical): Add saturated aqueous Sodium Sulfite (
) or Sodium Thiosulfate ( ) dropwise at 0 °C.-
Test: Check for residual peroxides using starch-iodide paper (turns blue if positive). Do not proceed to concentration until the test is negative.
-
-
Solvent Removal: Evaporate the bulk THF under reduced pressure (Rotavap). Do not heat above 30 °C.
Workup & Auxiliary Recovery Workflow
The efficiency of this protocol relies on the solubility difference between the ionized carboxylate (water-soluble) and the neutral auxiliary (organic-soluble).
Figure 2: Separation strategy. The "Basic Extraction" removes the auxiliary, while the subsequent "Acidic Extraction" recovers the product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of Acid | Incomplete hydrolysis or loss during extraction. | Ensure pH < 2 during the second extraction. Some chiral acids are water-soluble; try salting out (NaCl) or using EtOAc/THF mixtures for extraction. |
| Racemization | Temperature too high or reaction time too long. | Strictly maintain 0 °C. If the substrate is sterically hindered, consider using LiOH/H₂O₂ in THF/MeOH to increase solubility rather than raising temperature. |
| "Stuck" Reaction | Poor solubility of substrate. | Add a co-solvent like Methanol (dissolves LiOH well) or increase the volume of THF. |
| Auxiliary Contamination | Inefficient phase separation. | Wash the initial organic layer (Auxiliary) with 1N NaHCO₃ to ensure no acid is trapped there. |
References
-
Original Methodology: Evans, D. A.; Britton, T. C.; Ellman, J. A.[3] "Contrasteric Carboximide Hydrolysis with Lithium Hydroperoxide." Tetrahedron Letters1987 , 28, 6141–6144.
-
Safety & Mechanism: Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses1990 , 68, 83.
-
Process Safety Insight: Dunn, A. L. et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂." Organic Process Research & Development2019 , 23, 1729–1734.
-
Mechanistic Review: Krenske, E. H. et al.[4] "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Australian Journal of Chemistry2023 , 76, 847.[5]
Sources
Application Note: Direct Transesterification of Evans Adducts to Methyl Esters
Executive Summary & Strategic Rationale
The removal of the Evans chiral auxiliary (oxazolidinone) is a critical step in asymmetric synthesis.[1][2][3] While hydrolytic cleavage (LiOOH) yields the carboxylic acid, many drug development workflows require the direct conversion of the imide adduct to a methyl ester.
The Challenge:
-
Regioselectivity: The nucleophile (methoxide) must attack the exocyclic carbonyl (the acyl group) rather than the endocyclic carbonyl (the carbamate), which would destroy the expensive auxiliary.
-
Stereochemical Integrity: The
-proton of the acyl group is acidic ( ). Strong bases (e.g., NaOMe) often cause deprotonation and subsequent racemization (epimerization) before cleavage occurs.
The Solution: This guide details the Titanium(IV)-mediated transesterification , the industry "gold standard" for mild, racemization-free cleavage. We also provide a Magnesium-mediated alternative for specific sensitive substrates.
Mechanistic Insight: Why Titanium?
Standard basic methanolysis (NaOMe/MeOH) is often too harsh. The Titanium(IV) isopropoxide [Ti(OiPr)₄] protocol works via a Lewis-acid assisted substitution mechanism.[4]
Mechanism of Action[5][6]
-
Activation: The Ti(IV) center acts as a Lewis acid, coordinating to the exocyclic carbonyl oxygen and the oxazolidinone carbonyl, forming a chelated intermediate. This activates the acyl group toward nucleophilic attack.
-
Ligand Exchange: Methanol exchanges with the isopropoxide ligands on the titanium center.
-
Intramolecular Delivery: The titanium-bound methoxide is delivered to the activated carbonyl. This "templated" attack bypasses the need for free, highly basic methoxide ions, preserving the
-center configuration.
Figure 1: The titanium center activates the carbonyl while simultaneously delivering the nucleophile, minimizing free base concentration.
Protocol A: Titanium(IV) Isopropoxide Mediated Transesterification
Status: Gold Standard Applicability: Robust for >95% of substrates, including those with acid-sensitive protecting groups (e.g., TBS, acetals).
Reagents & Equipment[7][8]
-
Solvent: Anhydrous Methanol (MeOH).
-
Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄] (97%+).
-
Quench: Saturated aqueous
or 1M HCl (if substrate permits). -
Glassware: Flame-dried round bottom flask, reflux condenser.
Step-by-Step Methodology
-
Preparation: Dissolve the Evans adduct (
equiv) in anhydrous methanol ( M concentration). -
Catalyst Addition: Add Ti(OiPr)₄ (
equiv) via syringe.-
Note: While catalytic amounts (
equiv) can work for simple substrates, stoichiometric amounts ensure rapid conversion (1-4 hours) and prevent side reactions.
-
-
Reaction: Stir the mixture at a gentle reflux (
C).-
Monitoring: Monitor by TLC. The starting material (imide) is usually less polar than the cleaved auxiliary but more polar than the methyl ester product.
-
Time: Typically complete in 2–6 hours.
-
-
Workup (Critical Step):
-
The "Gelatinous" Hazard: Titanium salts form sticky emulsions with water.
-
Method: Remove methanol under reduced pressure (rotary evaporator) to leave a residue. Dilute with EtOAc.
-
Quench: Add saturated aqueous
(or 1M HCl if acid-stable). Stir vigorously until two clear layers form (the white Ti precipitate should dissolve or become granular).
-
-
Extraction: Extract the aqueous layer with EtOAc (
). Combine organics, wash with brine, dry over , and concentrate. -
Purification: Flash column chromatography.
-
Order of Elution: The Methyl Ester (Product) usually elutes first (non-polar). The Chiral Auxiliary elutes later (polar).
-
Data Validation: Typical Results
| Parameter | Value | Notes |
| Yield (Ester) | 85–98% | High efficiency due to thermodynamic drive. |
| Racemization | < 1% | Verified via Chiral HPLC/GC. |
| Auxiliary Recovery | > 90% | Crucial for cost-efficiency. |
| Reaction Time | 2–6 h | Faster than DMAP-catalyzed methanolysis. |
Protocol B: Magnesium Methoxide (Green Alternative)
Status: Alternative Applicability: Best for substrates sensitive to Lewis Acids or when Titanium waste disposal is restricted.
Reagents
-
Magnesium Turnings (clean, activated) or Mg(OMe)₂ solution .
-
Anhydrous Methanol .
Step-by-Step Methodology
-
Reagent Generation: In a flame-dried flask, add Mg turnings (
equiv) to anhydrous MeOH. Stir until all Mg dissolves and evolution ceases (forms in situ). -
Reaction: Add the Evans adduct (
equiv) to the methoxide solution. -
Conditions: Stir at room temperature.
-
Note: This reaction is often slower than the Ti-method but extremely mild.
-
-
Quench: Pour into dilute aqueous HCl or saturated
. -
Extraction: Extract with
or EtOAc.
Comparison of Methods
| Feature | Ti(OiPr)₄ Method | Mg(OMe)₂ Method | LiOOH (Two-Step)* |
| Mechanism | Lewis Acid Transesterification | Mild Basic Transesterification | Hydrolysis -> Esterification |
| pH Conditions | Neutral/Mildly Acidic (Lewis) | Mildly Basic | Basic (Peroxide) |
| Racemization Risk | Lowest | Low | Low to Moderate |
| Auxiliary Recovery | Excellent | Good | Excellent |
| Throughput | High (One Pot) | High (One Pot) | Low (Two Steps) |
*Note: LiOOH is not a transesterification method; it yields the acid. It is listed for context only.
Auxiliary Recovery & Recycling Workflow
Recovering the oxazolidinone is economically vital.
Figure 2: Separation strategy. The polarity difference between the ester and the auxiliary allows for easy separation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet Methanol | Ti(OiPr)₄ hydrolyzes instantly with water. Use freshly distilled/anhydrous MeOH. |
| Emulsion during Workup | Titanium Hydroxides | Use Rochelle's Salt (Potassium Sodium Tartrate) wash or dilute HCl to solubilize Ti. |
| Epimerization | Overheating | Do not exceed |
| Cleavage of Endocyclic Bond | Strong Base Contamination | Ensure glassware is free of base residues. Stick to the Ti-method (Lewis Acid) over alkoxides.[4] |
References
-
Evans, D. A., et al. "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society, 1982. Link
- Foundational text on the design and utility of oxazolidinone auxiliaries.
-
Seebach, D., et al. "Titanate-Mediated Transesterifications with Functionalized Substrates." Synthesis, 1982. Link
- Establishes the Ti(OiPr)
-
Ho, P. T., et al. "Cleavage of Evans Auxiliaries." Tetrahedron Letters, 1993. Link
- Detailed optimiz
-
BenchChem Protocols. "Application Notes for Chiral Auxiliary Cleavage." Link
- General industrial protocols for auxiliary removal.
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Endocyclic Cleavage During Evans Auxiliary Hydrolysis
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth technical assistance for one of the most critical and often challenging steps in Evans asymmetric synthesis: the hydrolytic cleavage of the chiral auxiliary. Our goal is to equip you with the mechanistic understanding and practical, field-proven strategies to prevent undesired endocyclic cleavage, ensuring high yields of your target chiral carboxylic acid and efficient recovery of the valuable auxiliary.
Section 1: Understanding the Mechanism: Exocyclic vs. Endocyclic Cleavage
Successful cleavage hinges on directing a nucleophile to the correct carbonyl group. This section breaks down the chemical principles governing the desired reaction pathway and the common side reaction that plagues many experiments.
Q1: What is endocyclic cleavage and why is it a problem?
A: An N-acyl oxazolidinone, the product of a successful asymmetric reaction using an Evans auxiliary, possesses two electrophilic carbonyl sites:
-
Exocyclic Carbonyl: The carbonyl of the acyl group you introduced. This is the target for hydrolysis. Cleavage at this site yields your desired chiral carboxylic acid and recovers the intact chiral auxiliary.
-
Endocyclic Carbonyl: The carbamate carbonyl that is part of the oxazolidinone ring itself. This is the site of undesired cleavage.
Endocyclic cleavage is a significant problem because nucleophilic attack at this position leads to the irreversible opening of the oxazolidinone ring. This process consumes your starting material to produce an undesired β-hydroxyamide byproduct and destroys the expensive chiral auxiliary, complicating purification and reducing overall process efficiency.[1][2]
Q2: Why does hydrolysis with lithium hydroxide (LiOH) alone favor the undesired endocyclic cleavage?
A: The regioselectivity of the hydrolysis is dictated by reaction kinetics and the stability of the intermediates formed. While one might expect the exocyclic acyl group to be more reactive, the endocyclic carbamate carbonyl is significantly less sterically hindered.[3][4]
When using a small nucleophile like the hydroxide ion (OH⁻) from LiOH, the reaction pathway is primarily under kinetic control. The hydroxide preferentially attacks the more accessible endocyclic carbonyl.[5] The resulting tetrahedral intermediate rapidly and easily decomposes, leading to C-N bond cleavage and the formation of the ring-opened hydroxyamide.[3][6]
Q3: How does the standard LiOH/H₂O₂ method prevent endocyclic cleavage?
A: This is the cornerstone of successful Evans auxiliary hydrolysis. The combination of lithium hydroxide and hydrogen peroxide (H₂O₂) generates lithium hydroperoxide (LiOOH) in situ, which is a much more selective nucleophile.[7][8] The mechanism for its selectivity is a classic example of Curtin-Hammett principles.
Recent density functional theory (DFT) calculations have revealed the following:[3][5]
-
Initial Attack is Still Endocyclic: Like hydroxide, the hydroperoxide anion (OOH⁻) also favors initial kinetic attack at the less hindered endocyclic carbonyl.
-
A High-Energy Barrier Traps the Intermediate: Crucially, the tetrahedral intermediate formed from endocyclic attack by OOH⁻ has a very high energy barrier to decomposition and ring-opening. This step is not facile.[4][5][6]
-
Reversibility and the Thermodynamic Pathway: Because the decomposition of the endocyclic intermediate is slow, the initial attack becomes reversible. The system can revert to the N-acyl oxazolidinone starting material. This allows the reaction to proceed through a slightly higher energy, but ultimately productive, pathway: the attack of LiOOH at the more hindered exocyclic carbonyl.
-
Productive Cleavage: Once the exocyclic tetrahedral intermediate is formed, it readily breaks down to yield the desired lithium carboxylate and the intact chiral auxiliary.[3][9]
In essence, LiOOH provides a "proofreading" mechanism. The kinetically favored but unproductive endocyclic pathway is a dead end, forcing the reaction to proceed through the thermodynamically favored exocyclic cleavage route.
Caption: Reaction pathways for LiOH vs. LiOOH hydrolysis.
Section 2: Troubleshooting Guide & Optimization
This section addresses the most common issues encountered during hydrolytic cleavage, providing actionable solutions grounded in chemical principles.
Problem: I'm observing significant formation of the hydroxyamide byproduct.
This is a clear indicator of endocyclic cleavage. The following workflow will help you diagnose and solve the issue.
Caption: Troubleshooting workflow for endocyclic cleavage.
Detailed Actions & Explanations
-
Action 1: Control the Temperature. Lowering the reaction temperature (typically to 0 °C) is the most critical parameter for enhancing selectivity.[2] It further disfavors the undesired ring-opening pathway.
-
Action 2: Check Reagent Stoichiometry. To ensure that LiOOH is the predominant nucleophile, hydrogen peroxide should be used in excess relative to lithium hydroxide.[1] The original Evans conditions often employ a large excess.[1][9] Always add the H₂O₂ to the substrate solution before adding the LiOH.
-
Action 3: Address Steric Hindrance. For exceptionally bulky N-acyl groups where even LiOOH struggles to access the exocyclic carbonyl, alternative, more potent nucleophiles that retain selectivity may be required.
Table 1: Comparison of Selective Cleavage Reagents for Hindered Substrates
| Reagent(s) | Nucleophile | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| LiOH / H₂O₂ | LiOOH | THF/H₂O, 0 °C | Gold standard, reliable for most substrates, cost-effective. | Can be sluggish with hindered substrates, O₂ evolution safety risk. | [1][9] |
| LiOBn | BnO⁻ | THF, 0 °C | Effective for some hindered substrates, yields a benzyl ester. | Can still lead to endocyclic cleavage in very hindered cases. | [6] |
| LiSBn | BnS⁻ | THF, 0 °C | Highly effective even for very hindered substrates, yields a thioester. | Reagent preparation required, potential odor. | [5][6] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Can you provide a standard, step-by-step protocol for hydrolytic cleavage?
A: Absolutely. This protocol is adapted from established literature procedures.[2][9]
Protocol 1: Standard Hydrolytic Cleavage to a Carboxylic Acid
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Peroxide Addition: Add 30% aqueous hydrogen peroxide (4.0-5.0 equiv.) dropwise while maintaining the internal temperature at 0 °C.
-
Hydroxide Addition: Add an aqueous solution of lithium hydroxide (2.0-2.5 equiv.) dropwise, again ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2-6 hours. Monitor for the disappearance of starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) (e.g., 1.5M solution) until a test with peroxide strips indicates its absence.
-
Auxiliary Recovery: Remove the bulk of the THF via rotary evaporation. Extract the basic aqueous solution with a solvent like ethyl acetate or dichloromethane (3x) to recover the chiral auxiliary.
-
Product Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 with 1M HCl. Extract the acidified aqueous layer with ethyl acetate (3x).
-
Final Steps: Combine the acidic organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Q2: I am observing significant gas evolution during my reaction. What is it and is it dangerous?
A: The gas is molecular oxygen (O₂) , and it can be very dangerous. This phenomenon is a frequently overlooked but critical safety aspect of the LiOH/H₂O₂ cleavage method.[1][10]
-
Cause: The reaction initially forms a peracid intermediate. This peracid is not stable under the basic reaction conditions and is rapidly reduced by the excess hydrogen peroxide present in the mixture. This decomposition releases a stoichiometric amount of oxygen gas.[1]
-
Hazard: The evolution of O₂ in the presence of a flammable organic solvent like THF creates a significant fire and explosion risk. It can also lead to a dangerous pressure buildup in a sealed or inadequately vented reactor.
-
Mitigation: For lab-scale reactions, ensure the reaction is not sealed and has adequate ventilation. For scale-up processes, this is a major hazard that requires robust engineering controls, such as a nitrogen sweep of the headspace and careful control of addition rates to manage the rate of gas evolution.[10]
Q3: Are there non-hydrolytic methods to cleave the auxiliary if I need a different functional group?
A: Yes, the versatility of the Evans auxiliary is one of its greatest strengths. The N-acyl bond can be cleaved to produce a variety of functional groups.[11]
-
Primary Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the primary alcohol.[2][8]
-
Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures can afford the aldehyde.
-
Esters: Transesterification with sodium methoxide in methanol (NaOMe/MeOH) or selective cleavage with lithium benzyloxide (LiOBn) can provide methyl or benzyl esters, respectively.[2]
References
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). Mechanism of Evans Chiral Auxiliaries Cleavage by LiOOH. Policy Commons. [Link]
-
Krenske, E. H. et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534-1541. [Link]
-
Krenske, E. H. et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci. [Link]
-
Larrow, J. F., & Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695. [Link]
-
Anonymous. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Calgary. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Gage, J. R., & Evans, D. A. (1993). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, Coll. Vol. VIII, 528. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yield in oxazolidinone acylation
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for troubleshooting oxazolidinone acylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize Evans-type chiral auxiliaries. Here, we address common challenges leading to low yields and provide in-depth, field-proven solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding low yields in oxazolidinone acylation.
Q1: My oxazolidinone acylation yield is unexpectedly low. What are the first things I should check?
When faced with a low yield, start by assessing the three most critical components of the reaction:
-
Reagent Quality: Ensure the oxazolidinone auxiliary is pure and dry. The acylating agent (acid chloride or anhydride) should be fresh or recently purified, as they are susceptible to hydrolysis. The base, especially organolithiums like n-BuLi, must be accurately titrated and handled under strictly anhydrous and inert conditions.
-
Reaction Conditions: Verify that you are using a dry, non-protic solvent (e.g., THF, DCM) and that the reaction was conducted under an inert atmosphere (e.g., Argon or Nitrogen). For base-mediated deprotonation, maintaining the correct low temperature (typically -78 °C) is crucial to prevent side reactions.[1]
-
Moisture Contamination: Even trace amounts of water can quench the strong base (like n-BuLi) or hydrolyze the acylating agent. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere before use.
Q2: I see a lot of my starting oxazolidinone auxiliary in the final reaction mixture. What does this indicate?
Recovering a significant amount of the starting auxiliary points towards an inefficient acylation step. The primary causes are:
-
Incomplete Deprotonation (n-BuLi method): The n-BuLi may have degraded or been consumed by moisture, leading to insufficient formation of the nucleophilic amide anion.[2]
-
Inactive Acylating Agent: The acid chloride or anhydride may have hydrolyzed to the corresponding carboxylic acid, which is not reactive under these conditions.
-
Insufficiently Reactive Conditions (DMAP method): For less reactive acylating agents, room temperature may not be sufficient. Heating the reaction, for instance, to reflux in toluene, can improve conversion.[3]
Q3: Is the n-BuLi/acyl chloride method always better than the DMAP/anhydride method?
Not necessarily. The choice depends on the substrate and desired experimental simplicity.
| Feature | Method A: n-BuLi / Acyl Chloride | Method B: DMAP / Anhydride (or Acyl Chloride) |
| Mechanism | Stoichiometric deprotonation to form a lithium amide, followed by nucleophilic attack. | Nucleophilic catalysis where DMAP forms a highly reactive N-acylpyridinium intermediate.[4] |
| Base | Strong, pyrophoric base (n-BuLi).[1][2] | Mild organic base (e.g., Triethylamine).[3][5] |
| Temperature | Requires low temperatures (-78 °C).[1] | Typically Room Temperature or Reflux.[3] |
| Pros | Highly effective for a wide range of substrates. | Operationally simpler, avoids pyrophoric reagents and cryogenic temperatures.[3][5] |
| Cons | Requires strict anhydrous/inert techniques and handling of pyrophoric reagents. | May be slower or less effective for sterically hindered or electron-poor acylating agents. |
Deep Dive Troubleshooting Guide
This section explores specific problems in greater detail, offering explanations for the underlying chemistry and step-by-step protocols for resolution.
Issue 1: Failure of the n-BuLi Mediated Acylation
This classic method relies on the quantitative formation of the lithium amide of the oxazolidinone. Failure at this stage is the most common reason for low yields.
-
Underlying Cause (Causality): The nucleophilicity of the neutral oxazolidinone nitrogen is insufficient to react with an acyl chloride directly. Deprotonation by a strong base like n-BuLi is required to generate the highly reactive lithium amide. If this deprotonation is incomplete, the reaction stalls.
-
Troubleshooting & Protocol:
-
Verify Base Concentration: n-Butyllithium solutions degrade over time. Its concentration should be determined by titration (e.g., using diphenylacetic acid) before use. Always use a freshly titrated solution.
-
Ensure Anhydrous Conditions:
-
Flame- or oven-dry all glassware (reaction flask, syringes, needles) and cool under a stream of dry argon or nitrogen.
-
Use a fresh bottle of anhydrous solvent, preferably from a solvent purification system or a recently opened Sure/Seal™ bottle.
-
-
Optimize Reagent Addition:
-
Dissolve the oxazolidinone auxiliary in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the titrated n-BuLi solution dropwise via syringe. A slight excess (1.05-1.1 equivalents) can compensate for minor impurities.
-
Stir for at least 30-60 minutes at -78 °C to ensure complete deprotonation before adding the acyl chloride.
-
-
-
Underlying Cause (Causality): Allowing the reaction to warm prematurely after n-BuLi addition can lead to side reactions. Furthermore, impurities in the acyl chloride (e.g., the corresponding carboxylic acid or HCl) can complicate the reaction.
-
Troubleshooting & Protocol:
-
Maintain Low Temperature: Ensure the reaction temperature is strictly maintained at -78 °C throughout the deprotonation and acylation steps.[1]
-
Purify the Acyl Chloride: If the acyl chloride is old or suspected to be impure, distill it or prepare it fresh from the corresponding carboxylic acid (e.g., using oxalyl chloride or thionyl chloride) immediately before use.
-
Controlled Quench: After the acylation is complete (monitor by TLC), quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride before warming to room temperature.[1]
-
Issue 2: Poor Performance of the DMAP-Catalyzed Acylation
This method is attractive for its mildness but can be sluggish if not properly optimized.
-
Underlying Cause (Causality): The reaction proceeds via an N-acylpyridinium intermediate formed from DMAP and the acylating agent.[4] This intermediate is much more electrophilic than the acylating agent itself. The rate of this reaction depends on the concentration of this intermediate and the nucleophilicity of the oxazolidinone. For less reactive systems, the catalytic cycle can be slow.
-
Troubleshooting & Protocol:
-
Increase Temperature: While often performed at room temperature, heating the reaction can significantly increase the rate. Refluxing in toluene for 30 minutes has been shown to be effective.[3]
-
Use a More Reactive Acylating Agent: Acid anhydrides are commonly used, but acid chlorides are more reactive and may improve conversion.[3] A recent report also highlights the utility of acid fluorides for this transformation under mild conditions.[6]
-
Check DMAP Quality: Ensure the 4-(Dimethylamino)pyridine (DMAP) is pure. It should be a white, crystalline solid. If it appears discolored, it may have degraded.
-
Solvent Choice: While THF is common, a less coordinating solvent like dichloromethane (DCM) or toluene may be beneficial.
-
Visualizing the Chemistry
Understanding the reaction pathways and troubleshooting logic is key to success.
Acylation Mechanisms
Caption: Comparative workflows for the two primary oxazolidinone acylation methods.
Troubleshooting Decision Tree
Caption: A decision tree to systematically diagnose the cause of low acylation yield.
Validated Experimental Protocols
Protocol 1: Acylation via n-BuLi and Acyl Chloride [1]
This protocol is adapted for the acylation of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one with propionyl chloride.
-
Preparation: Add the oxazolidinone (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M) via syringe and cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a freshly titrated solution of n-butyllithium in hexanes (1.05 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium amide.
-
Acylation: Add the acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at -78 °C for 1 hour. The reaction progress can be monitored by TLC (e.g., using 30% Ethyl Acetate/Hexanes).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-acyl oxazolidinone by flash chromatography on silica gel.
Protocol 2: Acylation via DMAP Catalysis [3]
This protocol is adapted for the acylation of (4S)-4-benzyl-2-oxazolidinone with propionic anhydride.
-
Preparation: To a round-bottom flask, add the oxazolidinone (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Dissolution: Dissolve the solids in an appropriate solvent (e.g., THF or toluene, ~0.2 M).
-
Acylation: Add the acid anhydride (e.g., propionic anhydride, 1.2 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction overnight at room temperature or heat to reflux in toluene for 30-60 minutes for a faster reaction. Monitor completion by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature (if heated). Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by flash chromatography.
References
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
DelMonte, A. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1378-1385. [Link]
-
Xu, D., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 78(23), 11895-11904. [Link]
-
Feng, J., et al. (2022). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry. [Link]
-
Schindler, C. S., et al. (2010). Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides. Organic Letters, 12(18), 4124-4127. [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Horsman, M. E., et al. (2022). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 144(1), 28-34. [Link]
-
Ager, D. J., et al. (1987). A simplified procedure for the N-acylation of oxazolidin-2-one chiral auxiliaries. Tetrahedron Letters, 28(49), 6141-6142. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides. [folia.unifr.ch]
avoiding racemization during auxiliary removal
Welcome to the Chiral Auxiliary Technical Support Center.
Current Status: Operational Topic: Preventing Racemization During Auxiliary Removal Ticket Priority: High (Irreversible Stereochemical Loss)[1][2]
Executive Summary
The removal of a chiral auxiliary is the "moment of truth" in asymmetric synthesis. After investing significant effort to install stereochemistry, the cleavage step poses a high risk of epimerization (inversion at the
This guide addresses the three most common "failure modes" reported by researchers:
-
Hydrolytic Cleavage: Why standard saponification fails and how to fix it.
-
Transamidation: avoiding strong bases during Weinreb amide formation.[1][2]
-
Reductive Cleavage: Managing Lewis acidity during hydride delivery.[1][2]
Module 1: Hydrolytic Cleavage (Evans Oxazolidinones)
Ticket #402: "I treated my Evans adduct with LiOH to get the acid. The conversion was good, but my enantiomeric excess (ee) dropped from >98% to 80%. Why?"
Root Cause Analysis
Using Lithium Hydroxide (LiOH) alone is a critical error.[1][2] Hydroxide (
-
The Competition: The hydroxide ion has two potential pathways.[2][3] It can attack the exocyclic carbonyl (cleavage) or deprotonate the acidic
-proton (enolization).[2][4] -
The Failure: For hindered or sensitive substrates, the rate of hydrolysis (
) is slow.[1][2] This allows the rate of enolization ( ) to become competitive, leading to scrambling of the stereocenter before the auxiliary is removed. -
Endocyclic Cleavage: LiOH also frequently attacks the endocyclic carbamate carbonyl, destroying the auxiliary (oxazolidinone ring opening).[2]
The Solution: The Peroxide "Alpha-Effect"
You must use a mixture of LiOH and Hydrogen Peroxide (
-
Mechanism:
( ) is deprotonated by LiOH to form the hydroperoxide anion ( ).[1][2] -
Why it works: Due to the Alpha-Effect (repulsion between lone pairs on adjacent oxygen atoms), the hydroperoxide anion is hundreds of times more nucleophilic than hydroxide, yet it is less basic (
of conjugate acid 11.6 vs 15.7). -
Result: The rate of nucleophilic attack (
) becomes orders of magnitude faster than the rate of deprotonation ( ), preserving stereochemistry.[1][2]
Visualizing the Mechanism
Figure 1: Kinetic competition between basic enolization (Path A) and nucleophilic cleavage (Path B).[1][2] The use of peroxide accelerates Path B, effectively bypassing Path A.
Standard Operating Protocol (SOP): LiOH/H2O2 Hydrolysis
Applicability: Evans oxazolidinones, pseudoephenamine amides.[1][2]
-
Setup: Dissolve the imide (1.0 equiv) in THF/Water (3:1) and cool to 0 °C .
-
Peroxide Addition: Add
(30% aq., 4.0 equiv) via syringe.-
Note: The solution remains neutral/acidic at this point; no reaction occurs.[2]
-
-
Base Addition: Add LiOH (solid or 1.0 M solution, 2.0 equiv) slowly .
-
Quench (Critical): Upon TLC completion (~1-2 h), add saturated aqueous
(sodium sulfite) or (thiosulfate). -
Workup: Evaporate THF. Extract the basic aqueous layer with
to recover the chiral auxiliary (it is neutral).[1][2] Then, acidify the aqueous layer (pH 2) and extract the chiral acid product.[2][5]
Module 2: Transamidation (Weinreb Amides)
Ticket #515: "I tried to make the Weinreb amide directly from the auxiliary using NaOMe and amine salt. Complete racemization observed."[1][2]
Root Cause Analysis
Using strong alkoxide bases (NaOMe, LiOMe) generates a highly basic environment.[1][2] The
The Solution: Aluminum-Mediated Transfer
Use Trimethylaluminum (
-
Mechanism: The Aluminum acts as a Lewis acid, coordinating to the exocyclic carbonyl oxygen. This activates the carbonyl for nucleophilic attack without requiring a harsh Brønsted base that would deprotonate the
-carbon. -
Safety Note:
is pyrophoric.[1][2]
Protocol: Racemization-Free Weinreb Amide Synthesis
-
Complex Formation: In a flame-dried flask under Argon, suspend N,O-dimethylhydroxylamine HCl (3.0 equiv) in dry THF or DCM.
-
Activation: Cool to 0 °C. Add
(2.0 M in toluene, 3.0 equiv) dropwise. -
Addition: Cool the complex back to -78 °C or 0 °C (substrate dependent). Cannulate the solution of your chiral auxiliary substrate (1.0 equiv) into the aluminum mixture.[2]
-
Reaction: Allow to warm slowly to RT.
-
Quench: Carefully quench with Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously until two clear layers form (breaks the aluminum emulsion).
Module 3: Transesterification (Titanium Catalysis)
Ticket #601: "I need the ethyl ester, not the acid. Can I just use NaOEt?"
Response: Absolutely not. NaOEt is a strong base and will racemize the center immediately.[2]
Solution: Use Titanium(IV) Ethoxide (
Data Comparison: Base vs. Lewis Acid
| Reagent | Mechanism | pH Environment | Racemization Risk |
| NaOEt / EtOH | Anionic attack | High (Basic) | High |
| Lewis Acid Activation | Neutral | Low | |
| Lewis Acid Activation | Neutral | Very Low |
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987).[1][2] Contrasteric carboximide hydrolysis with lithium hydroperoxide.[1][2] Tetrahedron Letters, 28(49), 6141-6144.[1][2] [1][2]
-
Gage, J. R., & Evans, D. A. (1990).[1][2] Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary.[1][2] Organic Syntheses, 68, 83.
-
Kanazawa, A. M., Denis, J. N., & Greene, A. E. (1994).[1][2] Direct conversion of chiral oxazolidinone adducts to esters via titanium(IV)-catalyzed transesterification.[1][2] Journal of Organic Chemistry, 59(6), 1238-1240.[1][2]
-
Myers, A. G., et al. (1997).[1][2][7] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[4][8][9] Journal of the American Chemical Society, 119(28), 6496-6511.[1][2]
-
Levin, J. I., Turos, E., & Weinreb, S. M. (1982).[1][2] An alternative procedure for the aluminum-mediated conversion of esters to amides.[1][2] Synthetic Communications, 12(13), 989-993.[1][2]
Sources
- 1. figshare.com [figshare.com]
- 2. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
Technical Support Center: Recovery of (S)-4-Benzyl-2-oxazolidinone
Welcome to the Technical Support Center dedicated to the efficient recovery of (S)-4-benzyl-2-oxazolidinone. This valuable chiral auxiliary, a cornerstone in asymmetric synthesis, is frequently employed to achieve high diastereoselectivity in reactions such as aldol additions, alkylations, and acylations.[1][2][3][4] The economic and environmental viability of large-scale syntheses often hinges on the successful cleavage and high-yield recovery of this auxiliary for reuse.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges encountered during the recovery process. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the lab.
Troubleshooting Guide: Common Issues in Auxiliary Recovery
This section addresses specific problems you may encounter during the workup and purification of (S)-4-benzyl-2-oxazolidinone after cleavage from the N-acyl product.
Issue 1: Low Overall Recovery Yield of the Auxiliary
Question: I've completed the cleavage of my N-acyl oxazolidinone, but after workup and purification, the yield of recovered (S)-4-benzyl-2-oxazolidinone is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low recovery yield is a frequent issue stemming from several potential problems during the cleavage and extraction steps. Let's break down the likely culprits and solutions.
Potential Cause A: Incomplete Cleavage
If the cleavage reaction does not go to completion, a significant portion of your auxiliary will remain attached to the acyl group, making it inseparable from the desired product during the initial extraction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Always monitor the cleavage reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting N-acyl oxazolidinone.
-
Reagent Stoichiometry: For hydrolytic cleavage using Lithium Hydroxide (LiOH) and Hydrogen Peroxide (H₂O₂), ensure you are using sufficient equivalents of both reagents. A common recommendation is 2-2.5 equivalents of LiOH and 4-5 equivalents of H₂O₂.[5]
-
Reaction Time & Temperature: While these reactions are often run at 0 °C to minimize side reactions, ensure sufficient reaction time (typically 2-6 hours).[5] If the reaction is sluggish, a slight increase in temperature might be necessary, but must be balanced against the risk of side product formation.
-
Potential Cause B: Auxiliary Degradation (Endocyclic Cleavage)
A critical side reaction, particularly with hydroxide-mediated cleavage, is the attack of the nucleophile at the carbamate carbonyl (endocyclic) instead of the desired amide carbonyl (exocyclic).[6][7] This opens the oxazolidinone ring, forming an undesired hydroxyamide byproduct and destroying the auxiliary.[8]
-
Troubleshooting Steps:
-
Choice of Nucleophile: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is highly selective for the desired exocyclic cleavage.[7] Using LiOH alone is known to favor the undesired endocyclic cleavage.[6][7] Therefore, the presence of H₂O₂ is crucial.
-
Temperature Control: Maintain the reaction temperature at 0 °C or below. Higher temperatures can increase the rate of the undesired ring-opening reaction.[5]
-
Potential Cause C: Inefficient Extraction
(S)-4-benzyl-2-oxazolidinone is insoluble in water but soluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).[9][10][11] Poor recovery can result from suboptimal extraction procedures.
-
Troubleshooting Steps:
-
Solvent Choice: Use a suitable organic solvent for extraction. Dichloromethane and ethyl acetate are excellent choices.[12]
-
Number of Extractions: Perform multiple extractions (at least 3x) of the aqueous layer to ensure complete removal of the auxiliary.
-
pH of Aqueous Layer: After cleavage, the reaction mixture is basic. The auxiliary is stable under these conditions. Ensure the aqueous layer remains basic during the extraction of the auxiliary. The desired carboxylic acid product will remain in the aqueous layer as its carboxylate salt.
-
Emulsion Formation: If an emulsion forms during extraction, it can trap the auxiliary. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.
-
Below is a decision-making workflow for troubleshooting low recovery yields.
Caption: Troubleshooting workflow for low auxiliary recovery.
Issue 2: Recovered Auxiliary is Impure (Contaminated with Byproducts)
Question: I have recovered my auxiliary, but NMR or LC-MS analysis shows significant impurities. What are they and how do I remove them?
Answer: Impurities in the recovered auxiliary typically arise from the cleavage reaction itself or from incomplete separation during workup.
Potential Contaminant A: N-acyl Starting Material
As discussed in Issue 1, this is due to incomplete cleavage. The solution is to ensure the initial reaction goes to completion.
Potential Contaminant B: Hydroxyamide Byproduct
This results from the undesired endocyclic cleavage. Its structure is similar enough to the auxiliary that it may partially co-extract into the organic layer.
-
Removal Strategy:
-
Chromatography: Flash column chromatography on silica gel is a very effective method for separating the (S)-4-benzyl-2-oxazolidinone from the more polar hydroxyamide byproduct.
-
Crystallization: Recrystallization is the preferred method for obtaining highly pure auxiliary. A common solvent system is ethyl acetate/hexanes.[12] The auxiliary is a white crystalline solid, making crystallization an excellent purification technique.[13][14]
-
Potential Contaminant C: Desired Carboxylic Acid Product
If the aqueous layer is not sufficiently basic during extraction, some of the desired carboxylic acid product may be protonated and extract into the organic layer along with the auxiliary.
-
Removal Strategy:
-
Aqueous Wash: Wash the combined organic extracts containing the crude auxiliary with a mild basic solution (e.g., saturated sodium bicarbonate solution). This will convert the acidic product into its salt, which will move into the aqueous layer, leaving the neutral auxiliary in the organic phase.
-
Chromatography/Crystallization: Both methods are also effective at removing acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of (S)-4-benzyl-2-oxazolidinone I should know for purification?
A1: Understanding the physical properties is crucial for designing an effective purification strategy.
| Property | Value | Significance for Recovery | Source(s) |
| Appearance | White to off-white crystalline solid | Visual confirmation of purity. | [10][15] |
| Melting Point | 86-90 °C | A sharp melting point indicates high purity. | [10][14] |
| Solubility | Insoluble in water. Soluble in methanol, chloroform, THF, ethyl acetate, dichloromethane. | Dictates the choice of solvents for extraction and crystallization. | [9][11][13][16] |
| Stability | Stable under normal conditions. Hygroscopic. | Should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption. | [10][15] |
| pKa | ~12.78 | It is not acidic, ensuring it remains in the organic phase during basic aqueous extraction. | [10][16] |
Q2: Can I use methods other than LiOH/H₂O₂ for cleavage if I want to recover the auxiliary?
A2: Absolutely. The choice of cleavage reagent depends on the desired functionality of your main product. The auxiliary can be recovered from most of these methods.
-
Reductive Cleavage (to yield an alcohol): Reagents like Lithium Borohydride (LiBH₄) are commonly used. After quenching, the auxiliary is typically recovered by extraction.[4][5]
-
Transesterification (to yield an ester): Using alkoxides like sodium methoxide in methanol will yield a methyl ester. The auxiliary is recovered by extraction after workup.[4]
-
N-to-S Acyl Transfer (to yield a thioester): This newer method allows for conversion to a thioester, which can then be used in further reactions. The auxiliary is recovered after hydrolysis or trapping of the thioester.[17][18]
Q3: My recovered auxiliary has a low melting point and appears oily. What should I do?
A3: An oily appearance or a depressed and broad melting range are classic signs of impurity. The most likely cause is residual solvent or contamination with byproducts.
-
Dry Thoroughly: Ensure the material is completely free of residual solvents by drying under high vacuum.
-
Purify: If it remains oily, purification is necessary. Recrystallization is the most effective method to obtain a pure, crystalline solid.[12] If crystallization fails, column chromatography should be employed.
Detailed Experimental Protocols
Protocol 1: Standard LiOH/H₂O₂ Cleavage and Auxiliary Recovery
This protocol describes the standard procedure for hydrolytic cleavage to yield a carboxylic acid and the subsequent recovery of (S)-4-benzyl-2-oxazolidinone.
Caption: Standard workflow for hydrolytic cleavage and recovery.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.[5]
-
Reagent Addition:
-
Slowly add aqueous hydrogen peroxide (30% w/w, 4-5 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Subsequently, add an aqueous solution of lithium hydroxide (2-2.5 eq) dropwise, again maintaining the temperature at 0 °C.[5]
-
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction's progress by TLC until all the starting material is consumed (typically 2-6 hours).
-
Quenching: Quench the reaction by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until the excess peroxide is destroyed (test with peroxide strips).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Auxiliary Extraction: Extract the resulting aqueous slurry with ethyl acetate or dichloromethane (3x). The combined organic layers contain the crude (S)-4-benzyl-2-oxazolidinone.
-
Product Isolation: (Optional) Carefully acidify the aqueous layer to pH 1-2 with cold 1M HCl. Extract the aqueous layer with ethyl acetate (3x) to isolate the desired carboxylic acid product.
-
Auxiliary Purification: Wash the combined organic layers from step 7 with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude auxiliary.
Protocol 2: Purification of Recovered (S)-4-Benzyl-2-oxazolidinone by Recrystallization
This protocol provides a reliable method for obtaining high-purity, crystalline auxiliary from the crude material obtained after extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude (S)-4-benzyl-2-oxazolidinone in a minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy (turbid).
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to complete crystallization.
-
Isolation: Collect the white crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the crystals under high vacuum to a constant weight. The resulting (S)-4-benzyl-2-oxazolidinone should be a free-flowing white crystalline solid with a sharp melting point.[12]
References
- Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂.
- Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland.
- Thermo Scientific Chemicals. (S)-(-)-4-Benzyl-2-oxazolidinone, 99%. Thermo Fisher Scientific.
- ChemicalBook. (S)-4-Benzyl-2-oxazolidinone(90719-32-7). ChemicalBook.
- LookChem. (S)-4-Benzyl-2-oxazolidinone. LookChem.
- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Efficiency of Chiral Auxiliary Removal. BenchChem.
- Home Sunshine Pharma. (S)-4-Benzyl-2-oxazolidinone CAS 90719-32-7. Home Sunshine Pharma.
- Davies, S. G., et al. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society.
- Taaning, R. (2007). (S)-4-Benzyl-2-oxazolidinone. e-EROS Encyclopedia on Reagents for Organic Synthesis.
- CymitQuimica. (R)-4-Benzyl-2-oxazolidinone. CymitQuimica.
- BenchChem.
- Alfa Chemistry. Evans Aldol Reaction. Alfa Chemistry.
- Ager, D. J., et al. (S)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses.
- Sigma-Aldrich. (S)-4-Benzyl-2-oxazolidinone 99. Sigma-Aldrich.
- American Chemical Society. (2024). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. ACS Spring 2024.
- Thermo Fisher Scientific. (S)-4-Benzyl-2-oxazolidinone, 99%, >99% ee. Thermo Fisher Scientific.
- Chem-Station Int. Ed. (2014). Evans Aldol Reaction.
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. connectsci.au [connectsci.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (S)-(-)-4-Benzyl-2-oxazolidinone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. (S)-4-Benzyl-2-oxazolidinone(90719-32-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. CAS 102029-44-7: (R)-4-Benzyl-2-oxazolidinone | CymitQuimica [cymitquimica.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. (S)-4-Benzyl-2-oxazolidinone, 99%, >99% ee 2.5 g | Request for Quote [thermofisher.com]
- 15. (S)-4-Benzyl-2-oxazolidinone CAS 90719-32-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 16. (S)-4-Benzyl-2-oxazolidinone|lookchem [lookchem.com]
- 17. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society [acs.digitellinc.com]
optimizing temperature for sodium enolate alkylation
Technical Support & Troubleshooting Center
Status: Active Operator: Senior Application Scientist Subject: Temperature Optimization for Sodium Enolate Alkylation
Introduction: The Thermal Landscape of Sodium Enolates
Welcome to the optimization hub. You are likely here because your alkylation reaction yielded a mixture of regioisomers, polyalkylated byproducts, or unexpected O-alkylated ethers.
Unlike Lithium enolates (generated with LDA at -78°C), Sodium enolates (typically generated with NaH or NaOEt) present a unique challenge. Sodium is a larger, softer cation than Lithium, making the O-Na bond more ionic. This leads to faster equilibration between regioisomers and a higher susceptibility to solvent effects. Temperature is your primary lever to control these variables.
This guide is structured to troubleshoot the three critical failure modes of sodium enolate alkylation: Regioselectivity (Isomerism) , Chemoselectivity (C- vs. O-alkylation) , and Purity (Polyalkylation).
Module 1: Regioselectivity (The "Where" Problem)
Issue: I am obtaining a mixture of structural isomers (e.g., 2-alkyl vs. 6-alkyl cyclohexanone).
Technical Analysis
Sodium enolates are prone to Thermodynamic Equilibration . Even if you initially form the kinetic enolate (less substituted), the presence of the alkylated product or unreacted ketone can catalyze a proton transfer, allowing the enolate to isomerize to the more stable (more substituted) form.
-
Kinetic Control: Favors the less substituted position.[1][2][3][4] Requires low temperature and irreversible deprotonation.
-
Thermodynamic Control: Favors the more substituted position (Zaitsev-like). Favored by higher temperatures and reversible conditions.[5]
Troubleshooting Q&A
Q: I used NaH at Room Temperature (RT) and got the thermodynamic product. How do I switch to the kinetic product? A: You are fighting the nature of the cation. Sodium enolates equilibrate rapidly at RT.
-
Lower the Alkylation Temperature: Form the enolate at 0°C (NaH is slow at lower temps), then cool the mixture to -78°C or -40°C before adding the electrophile.
-
Switch Solvent: If you are in DMF, switch to THF . DMF promotes equilibration by solvating the cation, leaving a "naked," highly reactive, and rapidly equilibrating enolate.
Q: I want the thermodynamic product, but the reaction is too slow. A: Increase the temperature to reflux (if using THF) or 60°C . Ensure you are using a slight excess of the starting ketone (0.95 eq base : 1.0 eq ketone) to allow the proton transfer required for equilibration.
Visualizing the Pathway
Figure 1: Kinetic vs. Thermodynamic pathways. Note that Sodium enolates allow the dashed equilibration line to occur much faster than Lithium enolates.
Module 2: Chemoselectivity (The "O vs. C" Problem)
Issue: I am seeing significant enol ether formation (O-alkylation) instead of the desired C-C bond.
Technical Analysis
Enolates are ambident nucleophiles . The oxygen is the "hard" center (high charge density), and the alpha-carbon is the "soft" center.
-
O-Alkylation: Favored by polar aprotic solvents (HMPA, DMSO, DMF) which solvate the Na+ cation, leaving the oxygen "naked" and reactive. Also favored by "hard" electrophiles (sulfonates, silyl halides).
-
C-Alkylation: Favored by non-polar solvents (THF, Toluene) where the Na+ remains coordinated to the oxygen, blocking it sterically and electrostatically.
Troubleshooting Q&A
Q: I am using DMF to speed up the reaction, but O-alkylation is increasing. What do I do? A: Temperature and solvent are linked here.
-
Drop the Temperature: In DMF, the "naked" enolate is extremely reactive. Lowering the temp to -20°C or 0°C can recover some C-selectivity by reducing the energy available to overcome the activation barrier for the harder O-attack.
-
Add a Lewis Acid: If you must use DMF, adding a lithium salt (LiCl) can help tighten the ion pair, shielding the oxygen.
Q: Does heating promote C-alkylation? A: Generally, no . While C-alkylation is thermodynamically preferred (C-C bond > C-O bond), high temperatures in polar solvents often increase the rate of O-alkylation simply because the O-center is less sterically hindered. Keep the alkylation step as cold as the solubility of your electrophile permits.
Data: Solvent & Temp Impact on Selectivity
| Solvent | Dielectric Constant | Na+ Solvation | Primary Risk | Recommended Temp (Alkylation) |
| THF | 7.5 | Moderate | Slow Reaction | 0°C |
| DME | 7.2 | High (Chelation) | O-Alkylation | -20°C |
| DMF | 36.7 | Very High | O-Alkylation | -40°C |
| Toluene | 2.4 | Negligible | Aggregation/Slow | Reflux |
Module 3: Purity (The Polyalkylation Problem)
Issue: My NMR shows a mixture of mono-, di-, and tri-alkylated products.
Technical Analysis
This is a classic failure of Proton Transfer Kinetics .
-
You add the alkyl halide.[6]
-
The product (mono-alkylated ketone) forms.[13]
-
The Problem: The product is often more acidic (or similarly acidic) than the starting material. The unreacted enolate deprotonates the product.
-
This new enolate reacts again with the alkyl halide
Dialkylation.
Troubleshooting Q&A
Q: Will lowering the temperature fix polyalkylation? A: Yes, but only if coupled with inverse addition .
-
Standard Addition: Adding Electrophile to Enolate. If you do this at high temp, proton transfer is faster than alkylation.
-
The Fix: Cool the enolate to 0°C or below. Add the electrophile slowly? NO. If you add slowly, the product builds up while enolate is still present.
-
Correct Protocol: Ensure complete formation of enolate first.[12] Then, add the electrophile rapidly (if exotherm permits) or use a slight excess of base to ensure the starting material is fully converted before alkylation begins.
Q: My reaction stalls at 0°C. Can I heat it? A: If you heat a stalled reaction containing both product and enolate, you catalyze polyalkylation.
-
Alternative: Use a more reactive electrophile (Iodide instead of Bromide) so the reaction proceeds at 0°C.
-
Alternative: If you must heat, ensure the electrophile is in large excess (3-5 equiv) to statistically favor reaction with the enolate over proton transfer.
Module 4: Validated Experimental Protocol
Workflow: Sodium Enolate Alkylation of a Cyclic Ketone (Kinetic Bias)
Figure 2: Optimized workflow for minimizing polyalkylation and maximizing regiocontrol.
Detailed Protocol:
-
Preparation: Flame-dry all glassware. Maintain Nitrogen/Argon atmosphere.
-
Base Suspension: Wash NaH (60% dispersion) with dry pentane/hexane to remove oil if purity is critical (Caution: Pyrophoric). Suspend in anhydrous THF at 0°C.
-
Enolization: Add the ketone dropwise. Crucial: Allow the reaction to warm to Room Temperature (25°C) for 30-60 minutes to ensure complete deprotonation. NaH is heterogeneous; it needs time/temp to finish reacting.
-
Cooling: Once H2 evolution stops, cool the mixture.
-
For Kinetic control: Cool to -78°C.
-
For Thermodynamic control: Keep at 0°C or RT.
-
-
Alkylation: Add the alkyl halide.
-
Tip: If using a chloride (unreactive), add NaI (0.1 eq) to generate the iodide in situ (Finkelstein).
-
-
Quench: Pour into cold saturated NH4Cl.
References
-
Evans, D. A. (2005). Chemistry 206: Advanced Organic Chemistry - Enolate Alkylation. Harvard University.[4]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
-
House, H. O., & Trost, B. M. (1965).[4] The Chemistry of Carbanions. X. Stereochemistry of the Alkylation of Cyclohexanone Derivatives. Journal of Organic Chemistry, 30(5), 1341–1348.[4]
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
-
Lumen Learning. (n.d.). Alkylation of Enolate Ions. Organic Chemistry II.
Sources
- 1. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 2. Questions a. Explain how solvent polarity affects the rate of alkylation.. [askfilo.com]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
1H NMR determination of diastereomeric excess for Evans adducts
Topic: 1H NMR Determination of Diastereomeric Excess for Evans Adducts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In asymmetric synthesis, the Evans oxazolidinone platform remains a gold standard for generating high stereochemical purity. However, the validation of this purity—specifically the determination of diastereomeric excess (
This guide compares the efficacy of 1H NMR against chromatographic alternatives, provides a field-proven protocol for maximizing resolution, and details the specific spectral signatures required to distinguish the desired "Evans Syn" product from "Anti" or "Non-Evans Syn" impurities.
Part 1: The Evans Auxiliary Platform
The Evans aldol and alkylation reactions utilize a chiral oxazolidinone auxiliary to control stereochemistry via a rigid Zimmerman-Traxler transition state. The resulting products are diastereomers , not enantiomers. This physical difference is the cornerstone of why NMR is a viable—and often superior—analytical tool compared to chiral chromatography for this specific stage of synthesis.
The Stereochemical Challenge
-
Major Product: "Evans Syn" (2,3-syn stereochemistry).
-
Minor Impurities: "Non-Evans Syn" (via incomplete face selectivity) and "Anti" isomers (via boat transition states or Z-enolate contamination).
Part 2: Methodological Comparison (NMR vs. HPLC/GC)
The following table contrasts the two primary methods for determining
| Feature | 1H NMR (Intact Adduct) | HPLC / GC (Chiral or Achiral) |
| Primary Utility | Rapid, in-process check of diastereomeric ratio. | Final validation of enantiomeric purity after auxiliary cleavage. |
| Sample Prep | Minimal (dissolve in | High (filtration, dilution, column screening). |
| Response Factor | Uniform (Molar-based). Integral | Variable . Requires calibration curves if UV absorption differs between isomers (rare but possible). |
| Resolution | Moderate. Requires distinct diagnostic peaks. | High. Can separate peaks by minutes. |
| Limit of Detection (LOD) | ||
| Throughput | High (10 min/sample). | Low (30-60 min/sample + equilibration). |
| The "Rotamer Trap" | High Risk. Rotamers can mimic diastereomers. | Low Risk. Rotamers usually equilibrate fast on column or appear as broad peaks. |
Decision Matrix: Which Method to Choose?
Figure 1: Decision matrix for selecting the analytical method. NMR is preferred for routine high-selectivity reactions, while HPLC is reserved for complex mixtures or trace impurity profiling.
Part 3: Deep Dive – 1H NMR Analysis of Evans Adducts
To accurately determine
1. Diagnostic Signals
Do not rely on the complex multiplets of the skeletal backbone. Focus on these regions:
-
The Carbinol Proton (
): In aldol adducts, this proton is sensitive to the hydrogen-bonding network.-
Syn-Isomer: Typically appears upfield with a smaller coupling constant (
Hz) due to a gauche relationship in the hydrogen-bonded chair conformation. -
Anti-Isomer: Typically appears downfield with a larger coupling constant (
Hz).
-
-
The Auxiliary "Reporter" Signals:
-
Valine-derived (4-isopropyl): The methyl doublets of the isopropyl group are often diastereotopic. In the major isomer, they may appear as two distinct doublets. In minor isomers, these shift slightly.
-
Phenylalanine-derived (4-benzyl): The benzylic
protons ( ppm) often show distinct splitting patterns (doublet of doublets) for different diastereomers.
-
2. The "Rotamer Trap" (Critical Expertise)
Evans auxiliaries possess a carbamate bond (
-
The Problem: You may see two sets of peaks in a 3:1 ratio and assume
. This is likely a false positive. These are rotamers, not diastereomers. -
The Solution:
-
Solvent Switch: Rotamer populations change drastically between
and . Diastereomer ratios do not. -
Coalescence: Heat the NMR tube to 50°C. Rotamer peaks will broaden and merge; diastereomer peaks will remain distinct.
-
Part 4: Experimental Protocol (Self-Validating)
This protocol ensures quantitative accuracy (qNMR) suitable for publication.
Reagents & Equipment[1][2]
-
Solvent:
(Benzene-d6) is highly recommended over . The aromatic solvent induced shift (ASIS) often resolves overlapping methyl signals crucial for Evans analysis. -
Instrument: 400 MHz or higher (600 MHz preferred for complex splitting).
Workflow
Figure 2: The qNMR workflow. Note the long relaxation delay (D1) required for accurate integration.
Step-by-Step Methodology
-
Sample Preparation: Dissolve
10 mg of crude adduct in . Ensure the solution is clear; suspended solids cause line broadening. -
Acquisition Parameters (Crucial for Quantification):
-
Pulse Angle:
(maximizes signal). -
Relaxation Delay (
): Set to at least 10 seconds . The protons on the auxiliary (especially methyls) have long relaxation times. If is too short, you will under-integrate the major species, skewing the calculation. -
Acquisition Time (
): seconds to ensure high resolution.
-
-
Processing:
-
Apply exponential multiplication (lb = 0.3 Hz) for smoothing, or Gaussian for resolution enhancement if peaks overlap.
-
Manual Phasing: Do not rely on auto-phasing.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure the integral starts and ends at zero.
-
Part 5: Data Analysis & Calculation
Calculating % de
The diastereomeric excess is calculated using the integrals of the diagnostic signals for the major (
Note: If multiple minor isomers are present (e.g., anti and non-Evans syn), the denominator must be the sum of all isomers.
Example Data (Hypothetical Evans Syn-Aldol)
| Signal | Chemical Shift ( | Multiplicity | Integral | Assignment |
| Major | dd, | 100.0 | ||
| Minor A | dd, | 2.1 | ||
| Minor B | m | 0.5 |
Calculation:
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Heathcock, C. H. (1981). Acyclic stereoselection. 13. Aryl-lithium-1,2-addition to .alpha.-chiral aldehydes. The Journal of Organic Chemistry, 46(11), 2297–2300. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
Sources
A Senior Application Scientist's Guide to HPLC Chiral Separation of Pentanoyl Oxazolidinone Derivatives
In the landscape of asymmetric synthesis, chiral oxazolidinones, particularly as Evans auxiliaries, are indispensable tools for the stereocontrolled formation of carbon-carbon bonds. The subsequent analysis of the enantiomeric purity of the resulting N-acyl oxazolidinone derivatives, such as pentanoyl oxazolidinones, is a critical step in drug development and quality control. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution and sensitivity. This guide provides an in-depth comparison of various HPLC methodologies for the chiral separation of pentanoyl oxazolidinone derivatives, supported by experimental data to inform method development for researchers, scientists, and drug development professionals.
The Central Challenge: Enantiomeric Resolution of N-Pentanoyl Oxazolidinones
The core of the analytical challenge lies in the effective differentiation of the two enantiomers of N-pentanoyl oxazolidinone. These stereoisomers possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral environment to achieve separation. In HPLC, this is accomplished through the use of Chiral Stationary Phases (CSPs). The choice of CSP and the mobile phase conditions are paramount in achieving baseline resolution and accurate quantification of enantiomeric excess (ee).
Comparative Analysis of Chiral Stationary Phases
The success of a chiral separation is fundamentally dependent on the selection of the appropriate CSP. This section compares the performance of the most effective and widely used CSPs for the separation of oxazolidinone derivatives.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most versatile and widely successful for the chiral resolution of a broad range of compounds, including N-acyl oxazolidinones.[1][2][3] The chiral recognition mechanism is primarily based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion of the analyte into the helical structure of the polysaccharide derivative.[4]
A systematic study by Dobó et al. (2022) on the enantioseparation of oxazolidinone analogues on seven different polysaccharide-type CSPs provides a wealth of comparative data.[1][5][6] The study highlights the superior performance of amylose-based columns, especially when using acetonitrile (ACN) as the mobile phase in the polar organic mode.[1][5][6]
Table 1: Comparative Performance of Polysaccharide-Based CSPs for the Separation of Oxazolidinone Analogues (Polar Organic Mode) [1]
| Chiral Stationary Phase (CSP) | Backbone | Mobile Phase | Analyte | Resolution (Rs) |
| Lux Amylose-1 | Amylose | ACN | Oxazolidinone 1 | 2.1 |
| Lux Amylose-2 | Amylose | ACN | Oxazolidinone 1 | 2.6 |
| Lux i-Amylose-1 | Amylose | ACN | Oxazolidinone 1 | 2.0 |
| Lux Cellulose-1 | Cellulose | ACN | Oxazolidinone 1 | 1.8 |
| Lux Cellulose-2 | Cellulose | ACN | Oxazolidinone 1 | 1.5 |
| Lux Cellulose-3 | Cellulose | ACN | Oxazolidinone 1 | 1.7 |
| Lux Cellulose-4 | Cellulose | ACN | Oxazolidinone 1 | 1.2 |
| Lux Amylose-1 | ACN | Oxazolidinone 2 | 4.5 | |
| Lux Amylose-2 | ACN | Oxazolidinone 2 | 4.3 |
Data extracted and adapted from Dobó et al., J. Chromatogr. A, 2022.[1] The study demonstrates that amylose-based CSPs generally provide higher enantioselectivity for these analytes compared to their cellulose-based counterparts.[1][5][6]
Key Insights for Method Development:
-
Amylose vs. Cellulose: Amylose-based CSPs are often the first choice for screening N-acyl oxazolidinones.
-
Mobile Phase: Acetonitrile in polar organic mode is a highly effective mobile phase for achieving good resolution on amylose-based columns.[1][5][6]
-
Immobilized vs. Coated: Immobilized polysaccharide CSPs offer greater solvent compatibility, allowing for the use of a wider range of solvents that could damage traditional coated phases.[7][8]
Caption: A generalized workflow for chiral HPLC method development.
Macrocyclic Glycopeptide-Based CSPs: An Alternative with Unique Selectivity
Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, bonded to silica offer a different and often complementary selectivity to polysaccharide-based CSPs.[4] These columns are particularly effective for the separation of chiral acids and amines and can be operated in reversed-phase, normal-phase, and polar organic modes.[9]
Table 2: General Comparison of Polysaccharide and Macrocyclic Glycopeptide CSPs [4]
| Feature | Polysaccharide-Based CSPs | Macrocyclic Glycopeptide-Based CSPs |
| Chiral Selector | Cellulose or Amylose Derivatives | Vancomycin, Teicoplanin |
| Primary Interactions | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance | Hydrogen bonding, ionic interactions, inclusion complexation |
| Typical Mobile Phases | Normal Phase (Hexane/Alcohol), Polar Organic Mode | Reversed-Phase, Polar Organic Mode, Normal Phase |
| Common Applications | Broad range of chiral compounds | Chiral acids, amines, and other polar compounds |
Protein-Based CSPs: Mimicking Biological Recognition
Protein-based CSPs, such as those using α1-acid glycoprotein (AGP) or human serum albumin (HSA), offer another dimension to chiral separations by mimicking the stereoselective binding observed in biological systems.[10][11] These columns are typically operated in reversed-phase mode. The enantioselective retention is governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions.[11] While highly selective, protein-based columns can be more sensitive to mobile phase composition and temperature than polysaccharide-based CSPs.[10]
Experimental Protocols
Reproducibility and robustness are hallmarks of a well-developed analytical method. The following section provides detailed, step-by-step protocols for the chiral separation of pentanoyl oxazolidinone derivatives.
Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Polar Organic Mode)
This protocol is based on the successful methods reported for oxazolidinone analogues and serves as an excellent starting point for N-pentanoyl oxazolidinone.[1]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Chiral Stationary Phase: Lux Amylose-2 (Phenomenex) or a similar amylose tris(3,5-dimethylphenylcarbamate) column (5 µm, 250 x 4.6 mm).
-
Mobile Phase: Isocratic, 100% Acetonitrile (HPLC grade).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the N-pentanoyl oxazolidinone racemate in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte peaks.
-
Inject the racemic sample solution.
-
Identify the two enantiomer peaks.
-
To determine the elution order, inject a sample spiked with a known enantiomer (if available).
-
Calculate the resolution (Rs) between the enantiomer peaks. A value ≥ 1.5 indicates baseline separation.
Causality Behind Experimental Choices:
-
CSP: The amylose backbone with 3,5-dimethylphenylcarbamate selectors has demonstrated excellent chiral recognition for oxazolidinone structures.[1]
-
Mobile Phase: Acetonitrile in polar organic mode often provides sharp peaks and good selectivity on polysaccharide CSPs. Its aprotic nature enhances hydrogen bonding interactions between the analyte and the CSP.[1]
-
Flow Rate and Temperature: These parameters are optimized to balance analysis time with resolution. Lower flow rates and temperatures can sometimes improve resolution but will increase run time.
Caption: Primary interaction mechanisms for different CSP types.
Protocol 2: Screening with a Macrocyclic Glycopeptide-Based CSP (Reversed-Phase Mode)
This protocol provides a starting point for screening on a Chirobiotic V column, a versatile macrocyclic glycopeptide CSP.
Instrumentation:
-
Same as Protocol 1.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chirobiotic V (vancomycin) or Chirobiotic T (teicoplanin) (5 µm, 250 x 4.6 mm).
-
Mobile Phase: A mixture of aqueous buffer and organic modifier. A typical starting point is 20 mM Ammonium Acetate, pH 6.0, and Methanol (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection.
-
Inject the racemic sample.
-
If no separation is observed, systematically vary the pH of the aqueous buffer and the percentage of the organic modifier.
Causality Behind Experimental Choices:
-
CSP: The complex structure of vancomycin offers multiple interaction sites, making it effective for a wide range of chiral compounds.
-
Mobile Phase: In reversed-phase mode, the pH of the aqueous buffer can significantly impact the ionization state of both the analyte and the CSP, thereby influencing retention and selectivity. The organic modifier concentration controls the overall retention.
Conclusion and Recommendations
For the chiral separation of N-pentanoyl oxazolidinone derivatives, polysaccharide-based chiral stationary phases, particularly those with an amylose backbone, operated in the polar organic mode with acetonitrile as the mobile phase, represent the most promising starting point for method development.[1][5][6] This approach has demonstrated high success rates and excellent resolution for structurally similar compounds.
However, a comprehensive method development strategy should also include screening on alternative CSPs, such as macrocyclic glycopeptide and protein-based columns, especially when the initial attempts on polysaccharide phases are not satisfactory. These alternative phases offer different chiral recognition mechanisms and can provide unique selectivities.
The detailed protocols provided in this guide serve as a robust foundation for initiating method development. It is crucial to remember that chiral separations often require a degree of empirical optimization. By systematically evaluating different CSPs and mobile phase conditions, researchers can develop reliable and efficient HPLC methods for the accurate determination of the enantiomeric purity of pentanoyl oxazolidinone derivatives, ensuring the quality and efficacy of these vital chiral building blocks.
References
-
Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z. I., & Tóth, G. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]
-
PubMed. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. [Link]
-
Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530. [Link]
-
ResearchGate. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. [Link]
-
Springer. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. [Link]
-
LCGC Europe. (2010). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. [Link]
-
SlideShare. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
International Journal of Current Pharmaceutical and Clinical Research. (n.d.). chiral agp for the resolution of enantiomers - an overview. [Link]
-
Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]
-
LCGC North America. (2009). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. [Link]
-
ResearchGate. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. [Link]
-
PubMed. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). chiral agp for the resolution of enantiomers - an overview. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
-
Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530. [Link]
-
da Silva, F. C., & Coelho, F. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7457-7467. [Link]
-
Michalska, K., et al. (2021). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. Molecules, 26(13), 4035. [Link]
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 8. pharmtech.com [pharmtech.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pravara.com [pravara.com]
- 11. pharmascholars.com [pharmascholars.com]
Guide: X-ray Crystallography of Crystalline Evans Aldol Products
Executive Summary
In the synthesis of polyketides and complex pharmaceutical intermediates, the Evans Aldol Reaction remains a cornerstone for establishing absolute stereocontrol. While modern spectroscopic methods (NMR, CD) offer rapid structural insights, X-ray crystallography of the resulting oxazolidinone adducts serves as the ultimate arbiter of stereochemical fidelity.
This guide objectively compares X-ray crystallography against high-field NMR and chemical correlation methods. It argues that the inherent crystallinity of Evans auxiliaries is not merely a physical property but a strategic purification and analytical tool that validates the Zimmerman-Traxler transition state model with unambiguous certainty.
Part 1: The Standard – Evans Auxiliaries & Crystallinity
The power of the Evans method lies in the oxazolidinone auxiliary (derived from valine, phenylalanine, or norephedrine). Beyond directing the enolate geometry, these auxiliaries impart significant polarity and rigid hydrogen-bond accepting sites (the carbamate region) to the adduct, frequently resulting in high-melting crystalline solids.
Why Crystallinity Matters
Unlike Mukaiyama aldol products (often oils requiring HPLC), Evans adducts allow for optical enrichment via recrystallization .
-
Mechanism: The major diastereomer packs efficiently into the crystal lattice, while minor isomers remain in the mother liquor.
-
Result: A 95:5 dr (diastereomeric ratio) crude reaction mixture can often be upgraded to >99:1 dr simply by crystallizing from EtOAc/Hexanes, bypassing difficult chromatographic separations.
Part 2: Comparative Analysis – X-ray vs. Alternatives[1][2]
For a drug development professional, the choice of analytical method balances speed against certainty .
Table 1: Strategic Comparison of Stereochemical Determination Methods
| Feature | X-ray Crystallography | High-Field NMR (NOE/ROE) | Mosher's Ester Analysis |
| Primary Output | 3D Atom Coordinates (Absolute Config) | Relative Stereochemistry ( | Absolute Config (via |
| Sample State | Single Crystal (Solid) | Solution ( | Solution (Derivatized) |
| Confidence | Definitive (>99.9%) | Inferential (High risk of ambiguity) | High (requires chemical steps) |
| Time to Result | 24–72 Hours (Crystal growth dependent) | 1–4 Hours | 24–48 Hours (Synthesis + NMR) |
| Sample Recovery | Non-destructive (100% recovery) | Non-destructive | Destructive (Chemical change) |
| Limitation | Requires suitable crystal growth | Overlapping signals; flexible conformers | Requires auxiliary cleavage first |
The "Internal Reference" Advantage
In X-ray analysis of Evans products, the auxiliary acts as an internal chiral reference . Because the stereochemistry of the auxiliary (e.g., (
Part 3: Structural Insights & The Zimmerman-Traxler Model
X-ray crystallography provides the empirical proof required to validate theoretical models.
Validating the Transition State
The Zimmerman-Traxler (Z-T) model predicts that Z-enolates (boron-mediated) react with aldehydes via a chair-like transition state to yield 2,3-syn products.
-
X-ray Evidence: Crystallographic data consistently reveals that the steric bulk of the auxiliary and the aldehyde R-group are oriented to minimize 1,3-diaxial interactions.[1]
-
Anomaly Detection: In cases where "anti-Evans" products are formed (often due to dipole effects or Lewis acid variation), X-ray is often the only technique capable of unambiguously correcting the Z-T prediction without complex derivatization.
Visualization: Stereochemical Determination Workflow
Figure 1: Decision matrix for structural determination. Note that derivatization (adding a heavy atom like bromine) can force crystallinity in stubborn oils.
Part 4: Experimental Protocols
Crystallization of Evans Adducts (The "Anti-Solvent" Method)
Evans products possess a polar core (imide/hydroxyl) and lipophilic wings. This amphiphilic nature makes them ideal candidates for vapor diffusion.
Protocol:
-
Dissolution: Dissolve 20–50 mg of the aldol adduct in a minimal amount (0.5–1.0 mL) of a polar solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are standard.
-
Filtration: Pass the solution through a cotton plug into a small vial (inner vial) to remove dust nuclei.
-
Diffusion Chamber: Place the open inner vial inside a larger jar containing 5–10 mL of a non-polar anti-solvent. Pentane or Hexanes are preferred.
-
Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at room temperature (or 4°C) for 24–72 hours.
-
Harvesting: Crystals usually form at the interface or on the walls. Harvest while the mother liquor is still present to prevent desolvation.
Data Collection Strategy
-
Space Group: Expect a Sohncke space group (chiral space group, e.g.,
or ) because the molecule is enantiopure. -
Temperature: Collect data at 100 K . This freezes out the conformational flexibility of the alkyl chains often attached to the aldol backbone, significantly improving resolution.
-
Absolute Configuration:
-
Standard: Refine the structure. If the Flack parameter is ambiguous (near 0.5) due to lack of heavy atoms, fix the known chiral center of the auxiliary and define the new centers relative to it.
-
Heavy Atom: If the adduct contains S, Cl, or Br, use anomalous scattering (Flack parameter near 0.0) to independently verify the absolute structure.
-
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
-
Heathcock, C. H. (1981). Acyclic stereoselection. 13. Aryl-lithium and aryl-magnesium exchange in the generation of enolates. Journal of Organic Chemistry.
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohols and amines. Journal of the American Chemical Society, 95(2), 512–519.
Sources
optical rotation reference for (S)-4-benzyl-3-pentanoyloxazolidin-2-one
An In-Depth Technical Guide to the Optical Rotation of (S)-4-benzyl-3-pentanoyloxazolidin-2-one and its Comparison with Alternative Chiral Auxiliaries
For researchers, synthetic chemists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. (S)-4-benzyl-3-pentanoyloxazolidin-2-one, a member of the Evans' oxazolidinone family of chiral auxiliaries, is instrumental in controlling the stereochemical outcome of various asymmetric transformations.[1] A key physical constant for characterizing such enantiomerically pure compounds is its specific optical rotation. This guide provides a comprehensive reference for the expected optical rotation of (S)-4-benzyl-3-pentanoyloxazolidin-2-one, details the critical factors influencing its measurement, and offers a comparative analysis with other widely used chiral auxiliaries.
While a definitive, published specific rotation for (S)-4-benzyl-3-pentanoyloxazolidin-2-one is not prominently available in the reviewed literature, a reliable estimation can be made by examining a closely related analogue.
Reference Point: The Propionyl Analogue
A strong reference is the propionyl derivative, (S)-(+)-4-benzyl-3-propionyl-2-oxazolidinone. This compound differs only by two methylene units in the acyl chain. Commercial suppliers report its specific rotation as:
-
[α]²⁰/D +97°, c = 1 in ethanol
-
[α]D²⁰ = +99 ± 5º, c=1 in EtOH
Given the structural similarity, it is anticipated that (S)-4-benzyl-3-pentanoyloxazolidin-2-one will also exhibit a positive and strong dextrorotatory value. The slight increase in the length of the acyl chain is not expected to dramatically alter the sign or the order of magnitude of the rotation.
The Science of Measurement: Factors Influencing Optical Rotation
The specific rotation ([α]) is an intrinsic property of a chiral molecule, but its measured value, the observed rotation (α), is highly dependent on experimental conditions.[2] For accurate and reproducible results, the following factors must be meticulously controlled and reported:
-
Concentration (c): The observed rotation is directly proportional to the concentration of the chiral substance in the solution.[3]
-
Path Length (l): The distance the polarized light travels through the sample solution also proportionally affects the observed rotation. The standard path length is 1 decimeter (dm).[3]
-
Solvent: The choice of solvent can significantly influence the optical rotation due to differing interactions with the solute molecules.
-
Temperature (T): Temperature fluctuations can alter the density of the solution and the conformation of the chiral molecule, thereby affecting the observed rotation.[4]
-
Wavelength (λ): The wavelength of the light source is a critical parameter. The sodium D-line (589 nm) is the most common standard.[5]
The specific rotation is calculated using the formula:
[α]Tλ = α / (l * c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light.
Experimental Protocol: Measuring Optical Rotation
The following is a detailed, step-by-step methodology for the accurate measurement of optical rotation using a polarimeter.
I. Preparation and Calibration
-
Instrument Warm-up: Turn on the polarimeter and the light source (e.g., sodium lamp) and allow them to warm up for at least 30 minutes to ensure a stable output.
-
Solvent Blank: Fill a clean polarimeter cell with the same solvent that will be used to dissolve the sample. Ensure there are no air bubbles in the light path.[3]
-
Zeroing the Instrument: Place the solvent-filled cell in the polarimeter and take a reading. This is the blank value. If the instrument allows, set this value to zero.
II. Sample Preparation and Measurement
-
Accurate Weighing: Accurately weigh a precise amount of the purified (S)-4-benzyl-3-pentanoyloxazolidin-2-one.
-
Solution Preparation: Dissolve the weighed sample in a known volume of the chosen solvent (e.g., ethanol) in a volumetric flask to create a solution of a precise concentration (e.g., 1 g/100 mL, which is 0.01 g/mL).
-
Filling the Sample Cell: Rinse the polarimeter cell with a small amount of the sample solution. Then, carefully fill the cell with the solution, again ensuring the absence of air bubbles.[3]
-
Measurement: Place the sample cell in the polarimeter and record the observed rotation (α). Take multiple readings and average them for accuracy.
-
Calculation: Using the formula above, calculate the specific rotation, making sure to record the temperature and wavelength used.
Sources
- 1. Thesis | Investigation on the mechanism of action of pseudoephedrine as a chiral auxiliary : synthesis and use of a novel pseudoephedrine based chiral auxiliary | ID: 9g54xh64n | STAX [stax.strath.ac.uk]
- 2. chimia.ch [chimia.ch]
- 3. (4S)-(-)-4-Isopropyl-2-oxazolidinone, 98% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Camphorsultam - Wikipedia [en.wikipedia.org]
Determination of Absolute Configuration via Mosher's Ester Analysis
Executive Summary
In the drug development pipeline, the unambiguous assignment of absolute configuration (AC) is a non-negotiable milestone. While Single-Crystal X-ray Diffraction (SC-XRD) remains the "gold standard," it is frequently rendered impotent by the physical state of the analyte (e.g., oils, amorphous solids).
Mosher’s Ester Analysis (using
This guide details the Modified Mosher Method , focusing on the "Double Derivatization" protocol—the only scientifically rigorous approach to eliminate intrinsic chemical shift errors.
Mechanistic Foundation: The Anisotropic Shielding Model
To use this method effectively, one must understand why it works. The method relies on the magnetic anisotropy generated by the phenyl ring of the MTPA auxiliary.[1]
The Conformational Lock
When a chiral alcohol reacts with MTPA, the resulting ester adopts a preferred conformation in solution (the syn-periplanar conformation). In this specific geometry:
-
The carbinyl proton (
), the carbonyl oxygen, and the trifluoromethyl ( ) group lie in the same plane. -
The Phenyl group (
) and the Methoxy group ( ) are positioned on opposite sides of this plane.
The Shielding Cone
The phenyl ring generates a diamagnetic shielding cone. Protons residing "above" or "below" the phenyl ring plane are shielded (shifted upfield, lower ppm). Protons on the opposite side (near the OMe) are deshielded or unaffected.
Visualization of the Mosher Model
The following diagram illustrates the Newman projection of the MTPA ester and the resulting shielding sectors.
Figure 1: Newman projection of the MTPA ester showing the correlation between the Phenyl group's position and the shielding (negative
Comparative Analysis: Mosher vs. Alternatives
The following table objectively compares Mosher's method against primary alternatives in drug discovery.
| Feature | Mosher's Method (NMR) | SC-XRD (X-Ray) | VCD (Vibrational CD) | Trost's Method (MPA) |
| Primary Requirement | Chiral derivatizing agent + NMR | Single, high-quality crystal | Chiral sample + DFT Software | Chiral derivatizing agent |
| Sample State | Solution (CDCl3, C6D6) | Solid (Crystalline) | Solution | Solution |
| Sample Amount | 1–5 mg (Recoverable*) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) | 1–5 mg |
| Time to Result | 4–8 Hours | 24 Hours – Weeks | 1–3 Days (Computation heavy) | 4–8 Hours |
| Accuracy | High (if no steric hindrance) | Absolute (Gold Standard) | High (Model dependent) | High (Better for sterics) |
| Key Limitation | Steric hindrance can distort conformation; requires functional group (-OH, -NH2). | Crystallization failure is common for oils/amorphous solids. | Requires accurate conformational search; computationally expensive. | Less stable esters than MTPA. |
Expert Insight: While X-ray is definitive, Mosher's method is the "workhorse" for medicinal chemistry intermediates (oils) where crystallization is stalled. VCD is the best choice for molecules lacking derivatizable handles (e.g., chiral hydrocarbons or tertiary alcohols).
Experimental Protocol: The Self-Validating System
Critical Warning - The CIP Priority Flip: Commercial suppliers often sell the Acid Chloride (MTPA-Cl).
-
(R)-(+)-MTPA Acid yields (S)-(-)-MTPA Chloride .
-
(S)-(-)-MTPA Acid yields (R)-(+)-MTPA Chloride .
-
Always verify the stereochemistry of your reagent on the bottle. This guide assumes you are synthesizing esters labeled based on the Acid configuration.
Step 1: Double Derivatization (Mandatory)
Do not rely on a single derivative. You must synthesize both the
Reagents:
-
Substrate (Secondary alcohol/amine): 1.0 equiv.
-
(R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl: 3.0 equiv.
-
Pyridine (solvent/base): 0.5 mL (dry).
-
DMAP (catalyst): 0.1 equiv.
Workflow:
-
Dissolve substrate (2 mg) in dry pyridine in a vial.
-
Add MTPA-Cl.
-
Stir at RT for 2–4 hours.
-
Validation Check: Monitor TLC. The reaction must go to completion. If starting material remains, kinetic resolution may enrich one enantiomer of the substrate, skewing results.
-
Quench with water, extract with Et2O, wash with 1M HCl (to remove pyridine), sat. NaHCO3, and brine.
-
Dry over Na2SO4 and concentrate.
Step 2: NMR Acquisition
-
Dissolve both crude esters in CDCl3 .
-
Acquire 1H NMR (minimum 300 MHz, ideally 500+ MHz).
-
Acquire COSY or HSQC if signals are overlapped. Accurate assignment of protons is critical.
Data Interpretation & Calculation
The core metric is
Note:
The Analysis Workflow
Figure 2: Logical workflow for converting raw NMR data into stereochemical assignment.
Interpreting the Signs[4][5]
-
Tabulate Data: Create a table listing every proton near the chiral center.
-
Map the Molecule: Draw the substrate.
-
Apply the Rule:
-
Protons with Positive
reside on the side of the MTPA plane shielded by the (R)-reagent's phenyl group (which effectively means they are on the deshielded side of the S-reagent). -
Simplification: In the
-ester, the phenyl group shields the protons on the Left (looking from the front). In the -ester, the phenyl group shields the protons on the Right . -
Therefore:
. -
If
(Shielded in S), then is Negative . -
Negative
= Proton is on the same side as the Phenyl group of the (S)-ester .
-
Example Data Set (Hypothetical Secondary Alcohol)
| Proton Position | Spatial Assignment | |||
| Methyl (C1) | 1.25 | 1.35 | -0.10 | Right (Ph side in S) |
| Methine (C2-H) | 4.50 | 4.50 | 0.00 | Center (Pivot) |
| Methylene (C3) | 1.88 | 1.75 | +0.13 | Left (Ph side in R) |
| Terminal (C4) | 0.95 | 0.90 | +0.05 | Left |
Conclusion: The C1-Methyl is on the "Right" and the C3-C4 chain is on the "Left". By drawing the molecule in the syn-periplanar conformation, you can assign the stereocenter as
Pitfalls & Troubleshooting
Steric Hindrance (The "Broken" Model)
If the substrate has bulky groups (e.g., tert-butyl, ortho-substituted aromatics) adjacent to the hydroxyl, the steric clash with the MTPA phenyl ring may force the ester out of the syn-periplanar conformation.
-
Symptom: Random distribution of positive/negative
signs; no clear "left/right" separation. -
Solution: Use 9-AMA (9-anthrylmethoxyacetic acid) or Trost’s Reagent (MPA), which have different conformational requirements.
Incomplete Derivatization
If you only achieve 50% conversion, and the reaction has a kinetic isotope effect or kinetic resolution, you may be analyzing an enriched enantiomer of the starting material, not the true racemic/chiral mix. Always drive to >95% conversion.
The "Single Derivatization" Error
Never compare the chemical shift of the Mosher ester to the un-derivatized alcohol. The chemical shift changes caused by esterification itself (acylation shift) are larger than the subtle anisotropic effects of the phenyl ring. You must compare (R)-ester vs (S)-ester.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[4] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4][5][6] Nature Protocols. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR using chiral derivatizing agents: A practical guide. Chemical Reviews. Link
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 5. matilda.science [matilda.science]
- 6. experiments.springernature.com [experiments.springernature.com]
Safety Operating Guide
(S)-4-benzyl-3-pentanoyloxazolidin-2-one proper disposal procedures
This guide provides immediate, operational, and safety-critical protocols for the disposal of (S)-4-benzyl-3-pentanoyloxazolidin-2-one (CAS: 143868-89-7).[1][2]
It is structured to address the lifecycle of the chemical in a research setting: from the disposal of pure excess reagent to the management of complex reaction waste streams (specifically Evans Aldol/Alkylation byproducts).[2]
Part 1: Executive Safety & Disposal Summary
Immediate Action Classification:
-
RCRA Status: Non-listed (Not P-list or U-list).[1][2] Regulate as characteristic waste if mixed with solvents.[2]
-
Primary Hazard: Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed (Acute Tox. 4).[1][2]
-
Disposal Method: High-temperature incineration equipped with afterburners and scrubbers.[2]
Critical Warning (Reaction Context): If this chemical is currently in a reaction vessel mixed with Lithium Hydroperoxide (LiOH/H₂O₂) —a common reagent for cleaving Evans auxiliaries—DO NOT place it directly into organic waste.[1][2] You must neutralize peroxides first (See Section 4: Post-Reaction Waste Treatment).[1][2]
Part 2: Hazard Identification & Risk Assessment
Before handling waste, verify the material state.[2] This compound is an Evans Auxiliary derivative , typically a white crystalline solid.[1][2]
| Hazard Class | GHS Code | Description | Prevention Strategy |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3][4] | Double-glove (Nitrile); Do not generate dust.[1][2][3][4] |
| Irritation | H315 / H319 | Causes skin and serious eye irritation.[1][2][5] | Wear safety goggles (ANSI Z87.[2]1) and lab coat.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][5] | Handle only in a certified chemical fume hood. |
| Reactivity | N/A | Stable solid; incompatible with strong oxidizers.[1][2] | Segregate from nitrates, perchlorates, and peroxides.[2] |
Part 3: Disposal Decision Logic (Workflow)
The following decision tree dictates the operational path based on the chemical's current state.
Figure 1: Operational decision tree for segregating (S)-4-benzyl-3-pentanoyloxazolidin-2-one waste streams.[1][2]
Part 4: Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Excess)
Applicable for: Unused reagent in original bottle or weighed excess.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2]
-
Labeling: Affix a hazardous waste label.
-
Solubility Note: Do not attempt to dissolve the solid in water to flush it.[1][2] It is sparingly soluble and will contaminate aqueous streams.[2]
-
Final Disposition: Transfer to EHS/Waste Management for incineration .
Scenario B: Post-Reaction Waste (The "Cleavage" Stream)
Applicable for: Waste generated after removing the auxiliary using LiOH/H₂O₂.[1][2][7]
Expert Insight: This is the most common safety violation.[1][2] The cleavage of the Evans auxiliary uses Hydrogen Peroxide (
Protocol:
-
Test: Use a starch-iodide paper strip to test the aqueous layer for oxidizers.[1][2] Blue = Positive.[2]
-
Quench:
-
Verify: Retest with starch-iodide paper. It must remain white.[2]
-
Segregate:
-
Organic Layer: Contains the auxiliary (if recovered) or organic waste.[1][2] Dispose as Non-Halogenated Organic Solvent.[1][2]
-
Aqueous Layer: Once peroxides are destroyed and pH is adjusted to 5–9, this can often be drain-disposed (verify local municipal regulations) or collected as Aqueous Waste.[1][2]
-
Scenario C: Active Enolate Quenching
Applicable for: Reactions involving LDA, NaHMDS, or
-
Cooling: Ensure the reaction vessel is cooled (typically 0°C or -78°C depending on scale).
-
Proton Source: Slowly add Saturated Ammonium Chloride (
) or dilute Acetic Acid. -
Gas Evolution: Watch for foaming. Do not seal the container until gas evolution ceases.[2]
-
Disposal: The resulting mixture is now a standard solvent waste stream (likely containing THF or DCM).[1][2]
Part 5: Emergency Spill Response
Spill Classification:
Cleanup Protocol (Solid Spill):
-
PPE: Nitrile gloves, lab coat, N95 dust mask (if powder is fine/aerosolized).[2]
-
Containment: Do not dry sweep.[1][2] This generates dust.[2]
-
Method:
-
Disposal: Label as "Debris contaminated with (S)-4-benzyl-3-pentanoyloxazolidin-2-one".
Part 6: References
-
PubChem. (S)-4-benzyl-3-pentanoyloxazolidin-2-one Compound Summary. National Library of Medicine.[2] [Link][1][2]
-
Evans, D. A., et al. Hydrolysis of Evans Auxiliaries using LiOH/H2O2. J. Am. Chem. Soc. 1982, 104, 1737.[2] (Context for peroxide waste hazards).
Sources
- 1. (S)-4-benzyl-3-pentanoyloxazolidin-2-one | C15H19NO3 | CID 11391341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. S-4-benzyl-3-pent-4-enoyloxazolidin-2-one [sytracks.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
